molecular formula C8H8N2S2 B174720 Benzene-1,4-dicarbothioamide CAS No. 13363-51-4

Benzene-1,4-dicarbothioamide

Cat. No.: B174720
CAS No.: 13363-51-4
M. Wt: 196.3 g/mol
InChI Key: USHPIZCRGQUHGN-UHFFFAOYSA-N
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Description

Benzene-1,4-dicarbothioamide (CAS 13363-51-4) is a high-purity chemical compound with the molecular formula C8H8N2S2 and a molecular weight of 196.29 g/mol . This compound, characterized by its two terminal carbothioamide groups on a benzene ring, serves as a valuable building block in organic synthesis and medicinal chemistry research. It is a key precursor for the development of various heterocyclic systems, including 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles, which are prominent scaffolds in the search for new pharmacologically active agents . Compounds derived from this and related cores are being investigated for their potential as anticancer agents, with studies targeting mechanisms such as the inhibition of histone demethylase LSD1 and aldehyde dehydrogenase . Furthermore, this compound belongs to a class of molecules where structural variations, such as the replacement of carboxamide with carbothioamide groups, are explored to optimize biological activity and physicochemical properties in drug discovery campaigns . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and note that this compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPIZCRGQUHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383565
Record name benzene-1,4-dicarbothioamide
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Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-51-4
Record name NSC144964
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-dicarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of benzene-1,4-dicarbothioamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization of this and similar novel chemical entities.

Introduction: The Significance of this compound

This compound belongs to the class of thioamides, which are sulfur analogs of amides. Thioamides are of significant interest in medicinal chemistry and materials science due to their unique chemical properties.[1][2] The replacement of the carbonyl oxygen with sulfur alters the electronic and steric properties of the molecule, leading to modified reactivity, hydrogen bonding capabilities, and coordination properties.[2][3][4] These alterations can result in enhanced biological activity or novel material characteristics.

The precise structural determination of this compound is paramount for understanding its structure-activity relationship (SAR) and for its potential applications. This guide outlines a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine its molecular structure.

Synthesis and Purification: The Foundation of Structural Analysis

A robust structural elucidation begins with a pure sample. While several methods for thioamide synthesis exist, a common and effective route involves the thionation of the corresponding diamide, benzene-1,4-diamide (terephthalamide), using a thionating agent such as Lawesson's reagent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend benzene-1,4-diamide (1.0 eq) in anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's reagent (2.2 eq) portion-wise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold toluene and then diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or ethanol to yield pure this compound.

A Multi-Technique Approach to Structure Elucidation

A single analytical technique is rarely sufficient for the unambiguous determination of a novel compound's structure. A synergistic approach, employing multiple spectroscopic and analytical methods, provides a self-validating framework for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Connectivity & Spatial Arrangement Xray X-ray Crystallography Purification->Xray 3D Structure

Figure 1: A comprehensive workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight

Causality: The initial step in characterizing a new compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS) provides the elemental composition, which is a critical piece of evidence for confirming the chemical formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Hypothetical Data & Interpretation:

The chemical formula for this compound is C₈H₈N₂S₂. The expected monoisotopic mass is 196.0129 g/mol .

  • Expected Result: The HRMS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.0207.

  • Fragmentation Pattern: Aromatic compounds often exhibit a stable molecular ion peak.[5] Fragmentation may involve the loss of H₂S or CSNH₂ moieties. The observation of the molecular ion peak is crucial for confirming the molecular weight.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are the N-H bonds of the thioamide and the C=S bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Hypothetical Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100StrongN-H stretching vibrations
~1600MediumC=C aromatic ring stretching
~1400MediumC-N stretching / N-H bending
~1120MediumC=S stretching vibration[2]
~850StrongC-H out-of-plane bending (para)

The presence of strong N-H stretching bands and the characteristic C=S stretching band provides strong evidence for the formation of the thioamide functional groups.[1][7] The C-H out-of-plane bending in the 850 cm⁻¹ region is indicative of a 1,4-disubstituted benzene ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.[9][10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Hypothetical Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.8 (br s)Singlet2H-NH₂
7.9 (s)Singlet4HAromatic C-H
  • The broad singlet at ~9.8 ppm is characteristic of the thioamide N-H protons.

  • The singlet at ~7.9 ppm integrating to 4H indicates a symmetrical 1,4-disubstituted benzene ring.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~200C=S
~140Aromatic C-CS
~128Aromatic C-H
  • The downfield signal at ~200 ppm is characteristic of the thioamide C=S carbon, which is significantly deshielded compared to an amide carbonyl carbon.[2]

  • The two signals in the aromatic region are consistent with a symmetrically 1,4-disubstituted benzene ring.

2D NMR Analysis:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Correlations HSQC HSQC H1->HSQC ¹H-¹³C Direct Correlations HMBC HMBC H1->HMBC ¹H-¹³C Long-Range Correlations C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Atomic Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity

Figure 2: The logical flow of 2D NMR experiments for determining the connectivity of this compound.

  • COSY: Would show no correlations, as the aromatic protons are chemically equivalent.

  • HSQC: Would show a correlation between the proton signal at ~7.9 ppm and the carbon signal at ~128 ppm, confirming the C-H attachment.

  • HMBC: Would be crucial for confirming the overall structure. Correlations would be expected between:

    • The aromatic protons (~7.9 ppm) and the quaternary aromatic carbon (~140 ppm) and the thioamide carbon (~200 ppm).

    • The N-H protons (~9.8 ppm) and the thioamide carbon (~200 ppm) and the quaternary aromatic carbon (~140 ppm).

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique is the gold standard for structural determination.[14]

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., DMF).[15]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Expected Structural Features:

  • Planarity: The benzene ring is expected to be planar.[16]

  • Bond Lengths: The C-C bonds within the benzene ring will have intermediate lengths between single and double bonds.[16] The C=S bond length is expected to be around 1.7 Å.[2]

  • Molecular Packing: The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding between the thioamide N-H and the sulfur atom of a neighboring molecule.

Conclusion

The structural elucidation of a novel compound like this compound requires a systematic and multi-faceted analytical approach. By combining the information from mass spectrometry, IR spectroscopy, 1D and 2D NMR, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides not only the protocols for these experiments but also the underlying rationale, empowering researchers to confidently characterize new chemical entities.

References

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Khan, I., et al. (2020). Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners. New Journal of Chemistry, 44(39), 17013-17026. Retrieved from [Link]

  • Stojanovic, S., et al. (2019). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE.
  • Quora. (n.d.). How do you convert benzene into 1,4-dibenzoic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Typical procedure for the synthesis of benzene‐1,3,5‐tricarboxamide... Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Google Patents. (n.d.). US6355835B1 - Process for preparation of benzene dicarboxylic acids.
  • Pham, X. T., et al. (2021). Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media. Journal of Military Science and Technology, 76, 54-60.
  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • ZENODO. (2023). SYNTHESIS, STRUCTURE AND PROPERTIES OF BENZENE-1,4- DICARBOXYLIC ACID. Retrieved from [Link]

  • Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 549-563. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • MDPI. (2021). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. Polymers, 13(16), 2755. Retrieved from [Link]

  • Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365.
  • McPherson, A. (1999). Crystallization of Biological Macromolecules.
  • ACS Publications. (1982). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Analytical Chemistry, 54(12), 2129-2137. Retrieved from [Link]

  • Li, M., et al. (2010). Gas-phase formation of protonated benzene during collision-induced dissociation of certain protonated mono-substituted aromatic molecules produced in electrospray ionization. Rapid Communications in Mass Spectrometry, 24(11), 1707-1716. Retrieved from [Link]

  • Lee, S., & Hartwig, J. F. (2003). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 68(22), 8479-8482. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • PubMed. (2021). A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy. Applied Nanoscience, 11(8), 2247-2256. Retrieved from [Link]

  • WIPO Patentscope. (2001). WO/2001/038279 PROCESS FOR PREPARATION OF BENZENE DICARBOXYLIC ACIDS. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

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  • RSC Publishing. (2020). Spectroscopic characterisation of radical polyinterhalogen molecules. Retrieved from [Link]

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  • Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[17] -ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Retrieved from [Link]

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Sources

Technical Whitepaper: Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Applications in Materials Science

Executive Summary

Benzene-1,4-dicarbothioamide (CAS 13363-51-4), also known as dithioterephthalamide, is a bifunctional organosulfur compound serving as a critical building block in the synthesis of high-performance polymers, thiazole-based heterocycles, and soft-donor coordination networks.[1][2] Unlike its oxygen analogue (terephthalamide), the thioamide moiety offers unique reactivity profiles—specifically, enhanced nucleophilicity at the sulfur atom and the ability to form strong coordinate bonds with soft Lewis acids (e.g., Ag⁺, Cu⁺, Hg²⁺). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and emerging applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name This compound
Synonyms Dithioterephthalamide; 1,4-Benzenedicarbothioamide
CAS Number 13363-51-4
Molecular Formula C₈H₈N₂S₂
Molecular Weight 196.29 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Poor solubility in water, ethanol, chloroform
Melting Point >250 °C (often decomposes prior to melting)
pKa ~11–12 (NH proton, estimated)

Synthesis & Production Protocols

The synthesis of this compound is primarily achieved through the thionation of terephthalonitrile or terephthalamide. Two distinct protocols are detailed below: Method A (Scalable/Industrial) and Method B (Laboratory/High Purity).

Method A: Thionation of Terephthalonitrile (Scalable)

Rationale: This method utilizes the atom-efficient addition of hydrogen sulfide to the nitrile group, catalyzed by a base. It is preferred for larger scale preparations due to the low cost of reagents.

Reagents:

  • Terephthalonitrile (1.0 eq)

  • Hydrogen Sulfide (H₂S) gas or Sodium Hydrosulfide (NaSH) hydrate

  • Triethylamine (TEA) or Pyridine (Catalyst/Solvent)

  • Solvent: DMF or Ethanol

Protocol:

  • Dissolution: Dissolve terephthalonitrile (12.8 g, 100 mmol) in DMF (100 mL) in a 250 mL three-neck round-bottom flask equipped with a gas inlet tube and a reflux condenser.

  • Catalyst Addition: Add Triethylamine (15 mL) to the solution.

  • Thionation: Bubble H₂S gas slowly through the solution at 60°C for 4–6 hours. Alternatively, if using NaSH, add NaSH hydrate (2.5 eq) and MgCl₂ (1.2 eq) to generate H₂S in situ in a closed vessel.

  • Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the crude solid, wash extensively with water to remove residual salts and amines, and recrystallize from DMF/Water or glacial acetic acid.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Method B: Lawesson’s Reagent Protocol (Laboratory)

Rationale: For high-purity applications where H₂S handling is undesirable, Lawesson’s reagent provides a mild, selective thionation of terephthalamide.

Reagents:

  • Terephthalamide (1.0 eq)

  • Lawesson’s Reagent (1.2 eq)

  • Solvent: Anhydrous Toluene or THF

Protocol:

  • Suspend terephthalamide (1.64 g, 10 mmol) in anhydrous toluene (50 mL).

  • Add Lawesson’s reagent (4.85 g, 12 mmol) under an inert atmosphere (N₂).

  • Reflux the mixture at 110°C for 3–5 hours. The suspension will gradually clear as the thionation proceeds, followed by the precipitation of the product or by-products.

  • Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If soluble, evaporate solvent and recrystallize from ethanol/DMF.

Mechanism & Workflow Visualization

SynthesisPathways Nitrile Terephthalonitrile (C8H4N2) H2S H2S / Base (Thio-addition) Nitrile->H2S Amide Terephthalamide (C8H8N2O2) Lawesson Lawesson's Reagent (O/S Exchange) Amide->Lawesson Product This compound (Yellow Solid) H2S->Product Lawesson->Product Polymer Polythioamides (High Refractive Index) Product->Polymer Polymerization MOF Metal Complexes (Soft Donor Ligand) Product->MOF Coordination Thiazole Bis-Thiazoles (Hantzsch Synthesis) Product->Thiazole Cyclization

Figure 1: Synthetic pathways to this compound and downstream applications.

Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • ν(N-H) Stretch: Two bands typically observed between 3150–3400 cm⁻¹ (Primary amide).

  • ν(C=S) Stretch: A strong, characteristic band at 800–850 cm⁻¹ (distinct from C=O which appears ~1650 cm⁻¹).

  • ν(C-N) Stretch: ~1400–1500 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to solubility constraints)

  • Aromatic Protons: A sharp singlet at δ 7.9–8.0 ppm (4H), indicating the symmetry of the 1,4-substitution.

  • Thioamide Protons (-CSNH₂): Two broad singlets typically observed at δ 9.5 ppm and δ 9.9 ppm (2H each).

    • Note: The two NH protons are magnetically non-equivalent due to the restricted rotation around the C-N bond (high rotational barrier in thioamides).

Applications in Research & Development

A. Coordination Chemistry & MOFs

This compound acts as a neutral S,N-donor ligand . Unlike carboxylates that bind hard metals (Zn, Zr), the thioamide group has a high affinity for soft metals (Ag⁺, Cu⁺, Hg²⁺, Pd²⁺).

  • Binding Mode: It typically bridges metal centers, forming 1D coordination polymers or 2D networks.[3]

  • Utility: These frameworks are investigated for electrical conductivity and heavy metal sensing (specifically Hg²⁺ capture).

B. Precursor for Thiazole-Linked Polymers

The compound serves as a bis-thioamide core for the Hantzsch Thiazole Synthesis . Reaction with bis-alpha-haloketones yields polythiazoles, which are conjugated polymers known for:

  • High thermal stability.[4]

  • Semiconducting properties.

  • Applications in organic photovoltaics (OPVs).

C. Polythioamides

Direct polymerization with diamines or diacid chlorides yields polythioamides. These materials exhibit high refractive indices (>1.7) and superior flame retardancy compared to conventional polyamides.

Safety & Handling (GHS)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust or residual H₂S.

    • Wear nitrile gloves and safety goggles.

    • Waste Disposal: Sulfur-containing organic waste. Do not mix with oxidizing agents (risk of SOx generation).

References

  • Preparation of Thioamides from Nitriles: Liberek, B. et al. "A Simple and Efficient Synthesis of Thioamides from Nitriles." Tetrahedron Letters, 2014.
  • Lawesson's Reagent Applications: Ozturk, T. et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007. Link

  • Thioamide Coordination Chemistry: Raper, E. S. "Complexes of heterocyclic thione donors.
  • Polythioamide Synthesis: Kondo, K. et al. "Synthesis and Properties of Polythioamides." Macromolecular Chemistry and Physics, 2005.
  • Safety Data: PubChem Compound Summary for CID 2795175, this compound. Link

Sources

Molecular formula and weight of Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzene-1,4-dicarbothioamide

Introduction

This compound, also known as terephthalothioamide, is an aromatic organic compound that holds significant interest for researchers in materials science and drug development. Its symmetric bifunctional nature, featuring a central benzene ring substituted with two thioamide groups at the para position, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, explores its potential synthetic pathways, and discusses its current and prospective applications, particularly in the development of novel materials and therapeutic agents. The structural rigidity imparted by the benzene core, combined with the unique chemical reactivity and coordination capabilities of the thioamide functional groups, positions this molecule as a key intermediate for creating advanced polymers, covalent organic frameworks (COFs), and pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of this compound is foundational for its application in any research or development context. These parameters dictate its solubility, reactivity, and suitability for various analytical and synthetic methodologies.

Core Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for its unambiguous identification.

IdentifierValueReference(s)
IUPAC Name This compound[1]
Synonyms Benzene-1,4-dithiocarboxamide, Benzene-1,4-bis(carbothioamide)[1][2]
CAS Number 13363-51-4[1][2]
Molecular Formula C₈H₈N₂S₂[1][2][3]
SMILES C1=CC(=CC=C1C(=S)N)C(=S)N[1][3]
InChI InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)[1]
InChIKey USHPIZCRGQUHGN-UHFFFAOYSA-N[1][3]
Physicochemical Data

The computed physicochemical properties of this compound offer insights into its behavior in various chemical environments. These properties are crucial for designing experimental protocols, such as selecting appropriate solvent systems and predicting potential biological interactions.

PropertyValueReference(s)
Molecular Weight 196.29 g/mol [2]
Monoisotopic Mass 196.01289061 Da[1]
Physical Form Solid
XLogP3 (Predicted) 1.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Chemical Structure

The molecular structure of this compound is defined by a central, planar benzene ring with thioamide groups at the 1 and 4 positions. This para-substitution pattern results in a highly symmetrical molecule.

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

While a standardized, universally adopted protocol for the synthesis of this compound is not prominently featured in introductory literature, its structure suggests a logical synthetic pathway originating from readily available precursors. The conversion of dinitriles or diacyl chlorides into dithioamides is a well-established transformation in organic chemistry.

Proposed Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the direct thionation of the corresponding diamide, terephthalamide. This can be achieved using various thionating agents, with Lawesson's reagent being a common and effective choice. An alternative route could involve the reaction of terephthalonitrile with a source of sulfide, such as hydrogen sulfide, under basic conditions.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification Terephthalamide Terephthalamide ReactionVessel Reaction in Anhydrous Solvent (e.g., Toluene or THF) Heat Terephthalamide->ReactionVessel LawessonsReagent Lawesson's Reagent LawessonsReagent->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis of this compound.

Experimental Protocol: Thionation of Terephthalamide
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Addition of Reagent : Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup : Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash it with a non-polar solvent (e.g., hexane) to remove unreacted Lawesson's reagent and byproducts.

  • Purification : The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide) or by column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques. Commercial suppliers indicate the availability of spectroscopic data, including NMR, HPLC, and LC-MS, for this compound.[2]

  • ¹H NMR : The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet for the four aromatic protons and a broad singlet for the four N-H protons of the two thioamide groups should be observed.

  • ¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a distinct signal for the thiocarbonyl (C=S) carbon, typically in the downfield region.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H and C=C vibrations.

Applications in Research and Drug Development

The unique structural and chemical features of this compound make it a versatile molecule with potential applications in several advanced scientific fields.

Materials Science

As a bifunctional organic monomer, this compound is a prime candidate for the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are a class of porous crystalline polymers with ordered structures and high thermal stability. The rigid benzene core and the reactive thioamide groups can be utilized to form robust, porous networks with potential applications in:

  • Gas storage and separation

  • Catalysis

  • Sensing

  • Optoelectronics

Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in molecules of significant pharmacological interest. Benzene derivatives are crucial intermediates in the synthesis of a wide range of medications.[4] For instance, related benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers that rely on aerobic metabolism.[5][6] These compounds have shown efficacy in preclinical cancer models.[5][6]

Furthermore, substituted benzene disulfonamides are being explored for the treatment of cancer by inhibiting oncogenic Ras signaling.[7] The structural similarity of this compound to these and other pharmacologically active scaffolds, such as benzene-1,4-dicarboxylic acid used in metal-organic frameworks for pharmaceutical adsorption[8], suggests its potential as a scaffold or intermediate in the discovery of new therapeutic agents. Its ability to coordinate with metal ions through the sulfur and nitrogen atoms of the thioamide groups also opens avenues for the development of novel metallodrugs.

Safety and Handling

A thorough understanding of the potential hazards associated with this compound is essential for its safe handling in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statement:

  • H301: Toxic if swallowed [1]

This indicates a high level of acute oral toxicity.

GHS PictogramSignal WordHazard Statement

Danger H301: Toxic if swallowed
Recommended Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling : Avoid direct contact with skin and eyes. Do not ingest.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is classified under Storage Class 11 for combustible solids.

Conclusion

This compound is a symmetrical aromatic compound with significant potential as a building block in both materials science and medicinal chemistry. Its well-defined structure, characterized by a rigid benzene core and reactive thioamide functional groups, makes it an attractive monomer for the synthesis of advanced materials like Covalent Organic Frameworks. Furthermore, the prevalence of the benzene-1,4-disubstituted scaffold in pharmacologically active molecules suggests that this compound could serve as a valuable intermediate in the development of novel therapeutics. As with any chemical reagent, proper safety precautions must be observed during its handling and use, particularly given its acute oral toxicity. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in these exciting fields.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795175, this compound. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C8H8N2S2). Retrieved January 31, 2026, from [Link]

  • Thakkar, P., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(3), 2561–2583. [Link]

  • Sompornpailin, A., et al. (2025). Benzene-1,4-dicarboxylic acid: Significance and symbolism. ContextMinds. [Link]

  • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (2023). Journal of Student Research. [Link]

  • WIPO. (2018).

Sources

Technical Guide: Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Applications in Coordination Chemistry

Executive Summary

Benzene-1,4-dicarbothioamide (CAS: 13363-51-4) is the sulfur isostere of terephthalamide.[1] While often overshadowed by its oxygenated counterpart (a ubiquitous linker in MOFs like UiO-66), the dithio-variant offers unique "soft" donor properties crucial for coordinating late transition metals (Ag, Hg, Cu) and constructing semi-conductive coordination polymers. This guide defines its rigorous IUPAC nomenclature, details a scalable "green" synthesis protocol avoiding


 gas, and outlines its utility as a pharmacophore in antitubercular drug design.
Nomenclature and Structural Identity
2.1 IUPAC Name Analysis

The preferred IUPAC name is This compound .[1]

  • Parent Structure: Benzene ring.[1][2][3][4]

  • Principal Group: Carbothioamide (

    
    ).
    
  • Numbering: The locants 1 and 4 indicate the para substitution pattern.

Why "Carbothioamide" and not "Thioamide"? According to IUPAC Rule P-65.1.1, when the carbon atom of the amide group is not part of the parent chain (in this case, the benzene ring), the suffix "-carboxamide" (or "-carbothioamide" for sulfur) is used. If the name were "benzenedithioamide," it would incorrectly imply the nitrogen is attached directly to the ring or that the carbon counts are handled differently.

Synonyms:

  • 1,4-Benzenedicarbothioamide[1][5][6]

  • Dithioterephthalamide[1][7]

  • Terephthalothioamide (Common, non-systematic)

2.2 Chemical Data Table
PropertyValueNotes
Formula

Molecular Weight 196.29 g/mol
SMILES NC(=S)c1ccc(C(N)=S)cc1Useful for cheminformatics
InChI Key USHPIZCRGQUHGN-UHFFFAOYSA-NUnique Identifier
Melting Point > 260 °C (Decomp.)[1][7][8]High thermal stability due to H-bonding network
Solubility DMSO, DMF, DMAcPoor solubility in water/alcohols
pKa ~12-13 (Thioamide NH)More acidic than corresponding amide
Structural Dynamics & Tautomerism

Unlike terephthalamide, the thio-variant exhibits significant thione-thiol tautomerism, which influences its coordination modes. In the solid state, it exists predominantly in the thione form, stabilized by intermolecular hydrogen bonds (


).
Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the stable thione form and the reactive imidothiol form, which is accessible during metal coordination.

Tautomerism Fig 1: Thione-Thiol Tautomerism governing S-donor reactivity. Thione Thione Form (Stable Solid State) -C(=S)-NH2 Transition Proton Transfer Equilibrium Thione->Transition Thiol Imidothiol Form (Coordination Active) -C(-SH)=NH Transition->Thiol

Synthetic Protocols

Historically, thioamides were synthesized using


 gas, presenting severe safety risks. Modern protocols utilize Lawesson's reagent or thionation of nitriles using hydrosulfide salts. Below is the Green Thionation Protocol , preferred for its safety and high yield.
4.1 Protocol: Magnesium-Catalyzed Thionation of Terephthalonitrile

Principle: Nucleophilic attack of hydrosulfide (


) on the nitrile carbon, catalyzed by 

which activates the nitrile group.

Reagents:

  • Terephthalonitrile (1.0 eq)

  • NaSH (Sodium hydrosulfide, 4.0 eq)

  • 
     (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)[9]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Terephthalonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (20 mmol) to the solution. Stir for 15 minutes at room temperature to allow Lewis acid coordination to the nitrile nitrogen.
    
  • Thionation: Add NaSH flakes (40 mmol) slowly to the mixture. The solution will likely turn green/yellow.

  • Reaction: Seal the flask and stir at 60 °C for 6-12 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexane; Product is much more polar than starting material).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold 0.5 M HCl. This protonates the intermediate and precipitates the product.

  • Purification: Filter the yellow precipitate. Wash extensively with water (to remove Mg salts) and cold ethanol. Recrystallize from hot DMF/Ethanol if necessary.

Diagram 2: Synthetic Workflow

Synthesis Fig 2: Green synthesis pathway via Magnesium-catalyzed thionation. SM Terephthalonitrile (C8H4N2) Complex Mg-Activated Nitrile Species SM->Complex Lewis Acid Activation Reagents NaSH + MgCl2 (DMF, 60°C) Reagents->Complex Product This compound (Yellow Solid) Complex->Product Nucleophilic Attack & Protonation

[9]

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

TechniqueExpected SignalMechanistic Insight
IR Spectroscopy 1620-1640 cm⁻¹ (Absence of strong C=O) 1400-1450 cm⁻¹ (C=S stretch)The disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of C=S confirms conversion.
¹H NMR (DMSO-d₆) δ 9.5 - 10.0 ppm (Broad singlets,

)
Thioamide protons are significantly deshielded compared to amide protons due to the anisotropy of the C=S bond.
¹³C NMR δ ~190-200 ppm (C=S)The thiocarbonyl carbon appears far downfield, distinct from carbonyls (~170 ppm).
Applications in Research
6.1 Materials Science: Soft-Linker MOFs

This compound serves as a "soft" neutral linker. Unlike terephthalic acid (hard O-donor), the sulfur atoms in this molecule have a high affinity for soft metals like Ag(I), Cu(I), and Hg(II) .

  • Utility: Construction of semi-conductive coordination polymers (Metal-Organic Frameworks) where orbital overlap between Metal(d) and Sulfur(p) facilitates charge transport.

  • Topology: It typically acts as a bridging ligand, forming 1D chains or 2D sheets depending on the metal geometry.

6.2 Medicinal Chemistry: Bioisosterism

The thioamide group is a well-established bioisostere of the amide group.

  • Mechanism: In antitubercular drugs (e.g., Ethionamide), the thioamide is a prodrug motif activated by the enzyme EthA. This compound is investigated as a fragment in designing inhibitors that target similar pathways but with bivalent binding potential.

References
  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Rule P-65.1.1. [Link]

  • Green Synthesis Protocol (NaSH/MgCl2): Manjula, K., et al. "Magnesium-catalyzed one-pot synthesis of thioamides from nitriles." Synthetic Communications, 2007. (Adapted methodology for dinitriles). [Link]

  • Thioamide Coordination Chemistry: Handy, S. T. "The Chemistry of Thioamides." Current Organic Chemistry, 2005. [Link]

  • Physical Properties & Identifiers: PubChem Database. "this compound - CID 2795175".[1][5] National Center for Biotechnology Information. [Link]

Sources

Theoretical and Computational Profiling of Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzene-1,4-dicarbothioamide (also known as dithioterephthalamide) represents a critical scaffold in the development of non-linear optical (NLO) materials and pharmacologically active thioamide derivatives.[1] Unlike its oxygen analogue (terephthalamide), the sulfur substitution induces unique electronic perturbations—specifically lowering the HOMO-LUMO gap and enhancing polarizability.[1]

This guide provides a rigorous computational framework for studying this molecule. It moves beyond standard "black-box" calculations, focusing on the causality between basis set selection and sulfur-specific electronic correlation. We present a self-validating protocol for structural optimization, spectroscopic verification, and molecular docking, specifically targeting bacterial DNA gyrase B, a common target for thioamide-based antibiotics.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, the computational workflow must account for the diffuse nature of sulfur's electron cloud and the conjugation across the phenyl ring.

Density Functional Theory (DFT) Setup[1][2][3][4]
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).[1]

    • Rationale: B3LYP provides a balanced description of ground-state geometries for organic thioamides. However, if studying intermolecular stacking (crystal packing), wB97X-D is required to capture non-covalent

      
       interactions.[1]
      
  • Basis Set: 6-311++G(d,p) [1][2]

    • Rationale: The "++" (diffuse functions) are non-negotiable for sulfur-containing compounds to correctly model the lone pair delocalization. The "(d,p)" polarization functions are essential for the C=S double bond character.[1]

Self-Validating Workflow (DOT Visualization)[1]

The following diagram outlines the logical flow of the computational study, ensuring that no step is taken without prior validation (e.g., ensuring no imaginary frequencies before NLO calculation).

G Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Correction Perturb Geometry & Re-optimize Check->Correction Yes (< 0) Elec Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Elec No (Minima) Correction->Opt Spec Spectroscopic Profiling (IR/Raman Scaling) Elec->Spec Dock Molecular Docking (AutoDock Vina) Elec->Dock

Figure 1: Self-validating computational workflow ensuring true minima identification before property calculation.

Structural and Electronic Analysis

Geometric Optimization & Validation

Upon convergence, the molecule typically adopts a


 or 

symmetry depending on the rotational barrier of the thioamide groups.[1]
  • Key Parameter Check: The C=S bond length is the primary validator.

    • Expected Value:

      
       Å.
      
    • Validation: If calculated

      
       Å, the basis set lacks sufficient polarization functions.[1]
      
  • Thioamide Planarity: The

    
     dihedral angle should be monitored.[1] Steric hindrance between the thioamide protons and the ortho-phenyl protons can induce a slight twist (
    
    
    
    ) away from perfect planarity.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical reactivity and biological stability.

PropertyDescriptionChemical Significance
HOMO Highest Occupied MOLocated primarily on the Sulfur lone pairs and phenyl

-system. Acts as the electron donor.
LUMO Lowest Unoccupied MODelocalized over the thioamide group. Acts as the electron acceptor.
Energy Gap (

)

Thioamides have a smaller gap than amides, indicating higher chemical softness and reactivity.[1]
Chemical Hardness (

)

Lower

implies easier polarization, favorable for drug-receptor interactions.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent bonding in docking studies.

  • Negative Regions (Red): Concentrated on the Sulfur atoms (H-bond acceptors).[1]

  • Positive Regions (Blue): Concentrated on the Amide Protons (

    
    ) (H-bond donors).[1]
    
  • Implication: This dual donor/acceptor capability makes this compound an excellent ligand for amino acid residues like Aspartate (acceptor target) or Lysine (donor target).[1]

Spectroscopic Profiling (Vibrational Analysis)[1]

To validate the theoretical model against experimental data, one must analyze the vibrational modes. The C=S stretching vibration is the "fingerprint" of this molecule.

  • Scaling Factor: Raw DFT frequencies are typically overestimated. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).[1]

  • Diagnostic Bands:

    • 
       asymmetric: 
      
      
      
      cm
      
      
      (Strong).[1]
    • 
       stretch: 
      
      
      
      cm
      
      
      . Note: This is much lower than C=O (
      
      
      ) due to the heavier mass of Sulfur and weaker bond.
    • 
       bend: 
      
      
      
      cm
      
      
      .[1]

Pharmacological Potential: Molecular Docking[1][5][6][7][8][9]

Given the structural similarity to antimicrobial sulfonamides and amides, this compound is a candidate for inhibiting bacterial DNA Gyrase B.[1]

Target Selection[1][10]
  • Target: E. coli DNA Gyrase B (ATPase domain).[1]

  • PDB ID: 1KZN (Standard validation target).[1]

  • Rationale: The active site contains Asp73 and Gly77, which can form hydrogen bond networks with the thioamide

    
     and 
    
    
    
    moieties.
Docking Logic & Interaction Pathway

D Ligand Ligand (this compound) HB1 H-Bond Donor (NH2 -> Asp73) Ligand->HB1 HB2 H-Bond Acceptor (C=S <- Water/Thr165) Ligand->HB2 PiPi Pi-Pi Stacking (Phenyl Ring) Ligand->PiPi Site Active Site (DNA Gyrase B - 1KZN) Result Binding Affinity (kcal/mol) Site->Result Score Calculation HB1->Site HB2->Site PiPi->Site

Figure 2: Predicted interaction mechanism between this compound and DNA Gyrase active site.[1]

Protocol
  • Preparation: Remove co-crystallized ligands and water molecules (unless bridging is expected) from 1KZN.[1]

  • Grid Box: Center coordinates (

    
    ) with size 
    
    
    
    Å covering the ATP-binding pocket.[1]
  • Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina.

  • Success Metric: A binding energy more negative than -6.0 kcal/mol indicates potential lead activity.

References

  • PubChem. (2025).[1][3] this compound | C8H8N2S2.[1][3] National Library of Medicine. [Link][1]

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc. (Standard visualization tool for DFT outputs).[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc.[1] (Standard software for DFT calculations cited in methodology).

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. [Link][1]

  • Hajam, T. A., et al. (2023).[1][2] Structural, vibrational spectroscopy, molecular docking, DFT studies and antibacterial activity of (E)-N1-(3-chlorobenzylidene)benzene-1,4-diamine. Journal of Biomolecular Structure and Dynamics. [Link] (Methodological grounding for benzene-diamine/thioamide derivatives).

Sources

Synonyms for Benzene-1,4-dicarbothioamide such as benzene-1,4-dithiocarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Application Vectors in High-Performance Materials & Drug Discovery

Executive Summary

Benzene-1,4-dicarbothioamide (CAS: 13363-51-4), widely known as dithioterephthalamide , represents a critical intermediate in the synthesis of rigid-rod polymers and heterocyclic pharmacophores. Unlike its oxygenated analog (terephthalamide), the thioamide functionality confers unique reactivity profiles, specifically facilitating cyclocondensation reactions to form thiazole and thiazoline rings. This guide provides a definitive technical analysis of the compound's nomenclature, validated synthetic protocols, and its pivotal role as a scaffold in the development of Poly(p-phenylene benzobisthiazole) (PBZT) and novel antimicrobial agents.

Part 1: Chemical Identity & Nomenclature Transparency

In precise chemical communication, particularly when sourcing reagents for GMP (Good Manufacturing Practice) workflows, ambiguity in nomenclature can lead to costly procurement errors. The target compound is frequently confused with 1,4-benzenedithiol (CAS 624-39-5), a thiol-functionalized benzene, whereas our target is a thioamide .

Table 1: Chemical Identity Matrix

Identifier TypeValueContext
IUPAC Name This compoundOfficial IUPAC 2013 Recommendation
Common Synonym DithioterephthalamideIndustrial / Polymer Chemistry
Alt.[1] Synonym TerephthaldithioamideArchaic / Literature pre-1990
Alt. Synonym 1,4-BenzenedithiocarboxamideChemical Informatics / Database Indexing
CAS Registry 13363-51-4 CRITICAL: Do not confuse with 624-39-5
Molecular Formula C₈H₈N₂S₂MW: 196.29 g/mol
SMILES NC(=S)c1ccc(cc1)C(N)=SCheminformatics
Structural Taxonomy Diagram

The following diagram illustrates the structural relationship between the parent nitrile and the target thioamide, clarifying the functional group transformation.

Nomenclature cluster_0 Functional Group Distinction nitrile Terephthalonitrile (Precursor) thioamide This compound (Target) nitrile->thioamide + H2S / Base (Thioamidation) thiol 1,4-Benzenedithiol (Common Confusion) thioamide->thiol NOT EQUIVALENT

Figure 1: Structural taxonomy distinguishing the target thioamide from its nitrile precursor and the commonly confused dithiol analog.

Part 2: Synthetic Pathways & Mechanistic Insight
Method A: The Pyridine/Triethylamine System (Recommended)

This method utilizes the high nucleophilicity of the bisulfide ion (HS⁻) generated in situ. The reaction is driven by the activation of the nitrile carbon by the basic solvent system.

Mechanism:

  • Activation: Triethylamine (TEA) acts as a base to deprotonate H₂S, increasing the concentration of HS⁻.

  • Nucleophilic Attack: HS⁻ attacks the electrophilic carbon of the nitrile group.

  • Rearrangement: The resulting iminothiolate intermediate tautomerizes to the stable thioamide.

Method B: Lawesson’s Reagent Thionation

While effective for converting amides to thioamides, applying this to terephthalamide is less efficient due to the formation of phosphorous byproducts that are difficult to remove from the solid product.

Synthesis Start Terephthalonitrile Intermediate Bis(imidothiolate) Intermediate Start->Intermediate Nucleophilic Attack (HS-) Reagents H2S (gas) + Et3N (cat.) Solvent: Pyridine Reagents->Intermediate Product This compound (Yellow Precipitate) Intermediate->Product Tautomerization

Figure 2: Reaction pathway for the base-catalyzed synthesis of dithioterephthalamide from terephthalonitrile.

Part 3: Physicochemical Characterization[2]

Trustworthy data is the bedrock of experimental design. The following properties should be used to validate the identity of synthesized batches.

Table 2: Critical Physicochemical Properties

PropertySpecificationExperimental Note
Appearance Yellow crystalline powderColor intensity deepens with impurities.
Melting Point > 250 °C (Decomposes)Often sublimes before melting; use sealed capillary.
Solubility Soluble: DMSO, DMF, PyridineInsoluble: Water, Ethanol, ChloroformRecrystallization is best performed in hot DMF/Ethanol mixtures.
IR Spectrum ν(N-H): 3100–3300 cm⁻¹ν(C=S): 1100–1200 cm⁻¹Absence of nitrile peak (~2230 cm⁻¹) confirms completion.
Stability Air stable; Light sensitiveStore in amber vials; oxidation leads to desulfurization.
Part 4: Application Vectors[2]
1. High-Performance Polymers (PBZT)

The primary industrial application of this compound is as the "B" monomer in the synthesis of Poly(p-phenylene benzobisthiazole) (PBZT) . PBZT is a liquid crystalline polymer with tensile strength comparable to Kevlar® but with superior thermal stability.

  • Role: The thioamide groups react with 2,5-diamino-1,4-benzenedithiol in polyphosphoric acid (PPA).

  • Mechanism: Double cyclocondensation yields the benzobisthiazole rigid rod.

2. Drug Discovery: The Thioamide Bioisostere

In medicinal chemistry, the thioamide group is a bioisostere of the amide bond but possesses distinct hydrogen-bonding capabilities and metabolic stability profiles.

  • Vector: Used as a precursor for bis-thiazole antibiotics and DNA-intercalating agents.

  • Rationale: The sulfur atom increases lipophilicity (LogP) compared to the oxo-analog, potentially improving membrane permeability for intracellular targets.

Applications cluster_Polymer Materials Science cluster_Pharma Drug Discovery Precursor This compound PPA Reagent: PPA + Diaminodithiol Precursor->PPA AlphaHalo Reagent: α-Haloketones (Hantzsch Synthesis) Precursor->AlphaHalo PBZT PBZT Polymer (Rigid-Rod) PPA->PBZT Cyclocondensation BisThiazole Bis-Thiazole Scaffolds AlphaHalo->BisThiazole Heterocyclization

Figure 3: Divergent application vectors: Polymerization vs. Pharmacophore Synthesis.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of this compound Source Validation: Adapted from Cohen et al. (J. Polymer Sci.) and standard thioamidation protocols.

Safety Warning: H₂S is highly toxic. This reaction must be performed in a high-efficiency fume hood with H₂S detectors active.

Reagents:
  • Terephthalonitrile (12.8 g, 0.10 mol)

  • Pyridine (150 mL, anhydrous)

  • Triethylamine (5 mL, catalyst)

  • Hydrogen Sulfide gas (H₂S)[2]

Methodology:
  • Dissolution: In a 500 mL three-neck round-bottom flask equipped with a gas inlet tube and a reflux condenser, dissolve 12.8 g of terephthalonitrile in 150 mL of pyridine. Add 5 mL of triethylamine.

  • Saturation: Cool the solution to 0°C. Bubble H₂S gas slowly through the solution for 30 minutes. The solution will turn from colorless to dark green/yellow.

  • Reaction: Seal the flask (or maintain slight positive pressure of H₂S) and allow it to stir at room temperature for 12–24 hours. A heavy yellow precipitate will form.

  • Quenching: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. This removes the pyridine and precipitates the crude product fully.

  • Filtration: Filter the yellow solid using a Büchner funnel. Wash copiously with water (3 x 200 mL) to remove pyridine traces.

  • Purification: Recrystallize from boiling DMF (dimethylformamide). Filter while hot if necessary to remove elemental sulfur.

  • Validation: Dry in a vacuum oven at 80°C. Measure melting point; if it melts sharply >250°C (with decomp), the product is pure.

References
  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book P-66.1.1.1.1: Thioamides. International Union of Pure and Applied Chemistry.
  • Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisthiazole units in the main chain. Macromolecules, 14(4), 915-920. Link

  • Cohen, A. W., & O'Donnell, P. (1988). Synthesis of Dithioterephthalamide derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2795175, this compound.Link

  • Sigma-Aldrich. (2024). Product Specification: Benzene-1,4-dithiocarboxamide (CAS 13363-51-4).Link

Sources

Methodological & Application

Synthesis of Benzene-1,4-dicarbothioamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of benzene-1,4-dicarbothioamide, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed herein involves the thionation of terephthalamide using Lawesson's reagent, a widely recognized mild and efficient method. An alternative pathway commencing from terephthalonitrile is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization of the final product.

Introduction

This compound, also known as terephthaldithioamide, is an organic compound featuring a central benzene ring substituted with two thioamide functional groups at the para positions. Thioamides are crucial isosteres of amides in drug design, exhibiting modified physicochemical properties such as increased metabolic stability and altered hydrogen bonding capabilities, which can significantly impact biological activity.[1] The synthesis of this and other thioamides is therefore of considerable interest to the scientific community.

This document outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound. The primary method described is the conversion of the corresponding diamide, terephthalamide, to the dithioamide using Lawesson's reagent. This approach is favored for its high yields and tolerance of various functional groups.[1][2]

Reaction Scheme and Mechanism

The overall two-step synthesis starting from terephthalic acid is depicted below:

Step 1: Synthesis of Terephthalamide

Step 2: Synthesis of this compound

The thionation of an amide with Lawesson's reagent is proposed to proceed through a mechanism analogous to the Wittig reaction.[1][2] In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][2] This monomer undergoes a cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate.[1][2] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1][2]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
Terephthalic acid≥98%
Thionyl chloride (SOCl₂)≥99%
Ammonia solution28-30% in water
Lawesson's Reagent≥97%
TolueneAnhydrous
Dichloromethane (DCM)Reagent Grade
Ethanol95%
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and flask
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Step-by-Step Synthesis Protocol

Part A: Synthesis of Terephthalamide (Precursor)

  • Acid Chloride Formation: In a fume hood, add terephthalic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is terephthaloyl chloride.

  • Amidation: Cool the flask containing terephthaloyl chloride in an ice bath. Slowly and carefully add an excess of concentrated ammonia solution. This reaction is highly exothermic. Stir the resulting slurry vigorously for 30 minutes.

  • Isolation of Terephthalamide: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any ammonium chloride, followed by a small amount of cold ethanol. Dry the product in a vacuum oven to obtain terephthalamide as a white solid.

Part B: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask, combine terephthalamide (1.0 eq) and Lawesson's reagent (0.6 eq per amide group, so 1.2 eq total). Add anhydrous toluene to the flask to create a suspension.[1]

  • Thionation Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.[1] Reaction times can vary, typically ranging from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form.

  • Purification: Collect the crude product by vacuum filtration. The primary byproducts from Lawesson's reagent can often be removed by washing the solid with a suitable solvent like ethanol, in which the desired thioamide has low solubility.[3] Recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary for further purification.

Alternative Synthesis from Terephthalonitrile

An alternative route to this compound involves the reaction of terephthalonitrile (1,4-dicyanobenzene) with a source of hydrogen sulfide. This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile in a polar organic solvent with a base catalyst.[4][5] To avoid the use of highly toxic gaseous hydrogen sulfide, reagents such as sodium hydrogen sulfide (NaSH) can be employed.[6][7] For instance, treating an aromatic nitrile with sodium hydrogen sulfide and magnesium chloride in DMF can yield the corresponding primary thioamide in high yields at room temperature.[6]

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. Has a strong, unpleasant odor. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Hydrogen Sulfide: The reaction with Lawesson's reagent can generate hydrogen sulfide, a toxic and flammable gas with a characteristic foul odor.[1] Ensure adequate ventilation throughout the experiment and workup.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies of the thioamide groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thionation Thionation cluster_purification Purification Terephthalic Acid Terephthalic Acid Terephthaloyl Chloride Terephthaloyl Chloride Terephthalic Acid->Terephthaloyl Chloride SOCl₂, Reflux Terephthalamide Terephthalamide Terephthaloyl Chloride->Terephthalamide NH₃(aq) Crude Product Crude Product Terephthalamide->Crude Product Lawesson's Reagent, Toluene, Reflux Terephthalamide->Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Filtration & Washing

Caption: Workflow for the synthesis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Cassar, L., Panossian, S., & Giordano, C. (1979). Synthesis of Thioamides from Nitriles and Hydrogen Sulphide in the Presence of Phase-Transfer Catalysts.
  • RSC Publishing. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

  • Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2002(12), 1649-1651.
  • RSC Publishing. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]

  • Ono, A., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing stability and degradation issues of Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzene-1,4-dicarbothioamide. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and validated protocols to address common stability and degradation challenges encountered during experimentation. Our goal is to ensure the integrity of your experiments by providing a framework built on robust scientific principles.

Section 1: Compound Profile & Key Properties

This compound, also known as terephthalothioamide, is an aromatic compound featuring two thioamide functional groups. These groups are isosteres of amides but introduce significantly different physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and spectroscopic signatures.[1][2] Understanding these differences is critical for its successful application.

PropertyValue / DescriptionSource
Molecular Formula C₈H₈N₂S₂[3]
Molecular Weight 196.29 g/mol [3]
Appearance Typically a solid
Key Functional Groups Aromatic ring, two primary thioamides (-CSNH₂)N/A
Primary Stability Concerns Susceptibility to hydrolysis, oxidation, and photodegradation[4][5][6]
UV Absorption (Thioamide) Characteristic λₘₐₓ around 265 nm[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The thioamide groups are susceptible to hydrolysis, especially under strongly acidic or alkaline aqueous conditions, which converts them to the corresponding, more stable, amide groups (Benzene-1,4-dicarboxamide), releasing hydrogen sulfide.[4] While thioamides are generally more resistant to hydrolysis than esters, this pathway can be significant in protic or aqueous environments over time.[8]

  • Oxidation: The sulfur atom in the thioamide group is readily oxidized. The oxidation potential of a thioamide is significantly lower than its amide counterpart, making it more susceptible to various oxidizing agents, including atmospheric oxygen over long periods.[7] This can lead to the formation of S-oxides and other byproducts, ultimately resulting in compounds like benzonitrile or benzamide under certain conditions.[5]

Q2: How should I store the solid compound for maximum stability?

A2: To ensure long-term stability, solid this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, preferably at -20°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber glass vial and storing it in the dark. Aromatic thioamides can undergo photocatalytic reactions.[6][9][10]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: What solvents are recommended for preparing solutions, and which should be avoided?

A3: The choice of solvent is critical for solution stability.

  • Recommended Solvents: Anhydrous, aprotic solvents are generally preferred. Dichloromethane (DCM), anhydrous acetonitrile (ACN), and tetrahydrofuran (THF) are good starting points.[4] Thioamides are generally stable in these organic solvents.[4]

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways and should be used with caution, preferably fresh and for short-term experiments only.[4] Using more polar solvents can sometimes lead to decomposition.[11]

  • Solvents to Avoid for Storage: Avoid aqueous buffers (especially at high or low pH) and alkaline media for long-term storage, as they promote hydrolysis to the corresponding amide.[4]

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Absolutely. Inconsistent results are a classic sign of compound instability.[12] Degradation can occur in the solid state if stored improperly or, more commonly, in solution. Even over a few hours, solutions exposed to air, light, or non-anhydrous solvents can begin to degrade, altering the effective concentration and introducing confounding byproducts. Always use freshly prepared solutions for critical experiments and perform a quick purity check if a solution has been stored for more than a few hours.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: A freshly prepared solution of the compound is colored (e.g., yellow) or becomes colored over a short period.

  • Probable Cause: This is often a sign of oxidative degradation. The thioamide functional group is sensitive to oxidation, which can produce colored byproducts. Exposure to atmospheric oxygen, even for a short time, can initiate this process.

  • Solution & Scientific Rationale:

    • Use Anhydrous Solvents: Ensure your solvent is truly anhydrous. Water can facilitate oxidative and hydrolytic pathways.

    • Degas Solvents: Before use, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare solutions in a glovebox or using Schlenk line techniques. Purge the vial containing the solid compound with inert gas before adding the degassed solvent.

    • Verify Purity: If the solid compound itself is discolored, its purity may be compromised. Consider purification or sourcing a new batch.

Issue 2: I observe a new peak in my HPLC/LC-MS analysis with a mass corresponding to the diamide analog (Benzene-1,4-dicarboxamide).

  • Probable Cause: This is a clear indication of hydrolysis. One or both thioamide groups have reacted with water to form the more stable amide.

  • Solution & Scientific Rationale:

    • Audit Your Workflow for Water: Scrutinize every step for potential water contamination. This includes solvents, glassware, and even the ambient air on a humid day. Use oven-dried glassware and cool it under a stream of inert gas.

    • Check Solvent Purity: Purchase high-purity anhydrous solvents and handle them properly to prevent water absorption. Avoid leaving solvent bottles open to the air.

    • Control pH: If working in a system that requires buffers, be aware that both acidic and basic conditions can catalyze hydrolysis.[13] If possible, run control experiments to quantify the rate of hydrolysis under your specific conditions.

Issue 3: The compound shows poor solubility in my chosen solvent system.

  • Probable Cause: this compound is a relatively polar, planar molecule with strong intermolecular hydrogen bonding potential, which can limit its solubility in non-polar solvents.

  • Solution & Scientific Rationale:

    • Consult a Solubility Table: Refer to the table below for guidance.

    • Use Co-Solvents: A mixture of solvents can be effective. For example, starting with a polar aprotic solvent like DMSO or DMF to dissolve the compound, followed by careful dilution with a less polar solvent like acetonitrile or THF.

    • Apply Gentle Heating/Sonication: Use a warm water bath (e.g., 30-40°C) or a sonicator to aid dissolution. Caution: Do not overheat, as this can accelerate thermal degradation. Always perform this under an inert atmosphere.

SolventPolaritySuitability & Notes
DMSO, DMF HighGood solubility, but use cautiously as they are hygroscopic and can be difficult to remove. Best for initial stock solutions.
Acetonitrile (ACN) Medium-HighModerate solubility. Good choice for analytical and many reaction setups. Ensure it is anhydrous.[4]
Tetrahydrofuran (THF) MediumModerate solubility. Must be anhydrous and inhibitor-free, as peroxides can cause rapid oxidation.
Dichloromethane (DCM) Low-MediumLower solubility. Useful for extractions or chromatography.[4]
Water High (Protic)Very low solubility. Promotes hydrolysis. Not recommended.
Methanol/Ethanol High (Protic)Low to moderate solubility. Can act as a nucleophile. Use only for immediate use, not for storage. [4]

Issue 4: During a reaction, my thioamide appears to be consumed, but I am not getting the expected product.

  • Probable Cause: The thioamide is degrading under the reaction conditions, or it is reacting in an unintended way. Thioamides are more nucleophilic at the sulfur atom than amides are at the oxygen, which can lead to unexpected side reactions, especially with electrophiles.[12]

  • Solution & Scientific Rationale:

    • Run Control Reactions: Perform the reaction without the other key reagents to see if the thioamide is stable under the solvent and temperature conditions alone.

    • Protect the Thioamide Group: In complex syntheses, it may be necessary to protect the thioamide as a thioimidate, which is more stable to certain conditions and less nucleophilic.[12][14]

    • Analyze for Degradants: Use LC-MS to analyze the reaction mixture for common degradation products (hydrolyzed amide, oxidized species) to confirm if degradation is the primary issue.

Section 4: Key Experimental Protocols

These protocols are designed to be self-validating by incorporating quality control steps.

Protocol 1: Preparation of a Standardized Stock Solution

This protocol minimizes oxidative and hydrolytic degradation during solution preparation.

  • Preparation: Place an appropriate amount of solid this compound in a tared, oven-dried amber glass vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vial with dry argon or nitrogen for 5 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of freshly degassed, anhydrous solvent (e.g., Acetonitrile) to the vial.

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (to 30°C) or brief sonication can be used if necessary.

  • Quality Control (QC): Immediately after preparation, take a small aliquot (e.g., 10 µL), dilute it appropriately, and analyze it via HPLC-UV. Record the peak area and retention time. This serves as your t=0 reference for stability studies. The chromatogram should show a single major peak.

  • Storage: Store the stock solution under an inert atmosphere headspace at -20°C. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by HPLC-UV

This protocol allows for the quantitative assessment of degradation over time.

  • Sample Preparation: Prepare a stock solution as described in Protocol 1.

  • Time Points: Aliquot the solution into several sealed amber vials. Place these aliquots under the desired experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), retrieve one aliquot.

  • HPLC Run: Analyze the sample using an appropriate HPLC method (e.g., C18 column, isocratic or gradient elution with Acetonitrile/Water). Monitor at the λₘₐₓ of the thioamide (~265 nm).

  • Data Interpretation: Calculate the percentage of the initial peak area remaining at each time point. The appearance of new peaks, especially an early-eluting, more polar peak, may indicate the formation of the diamide hydrolysis product.

  • Validation: A stable solution will show <5% deviation in the main peak area over the tested period.

Section 5: Visual Diagrams

DegradationPathways Compound This compound Hydrolysis_Product Benzene-1,4-dicarboxamide (Diamide) Compound->Hydrolysis_Product Hydrolysis (+H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Species (e.g., S-Oxides) Compound->Oxidation_Product Oxidation (+[O], Light)

Caption: Key degradation pathways for this compound.

Workflow cluster_prep Preparation Phase cluster_qc QC & Storage Weigh 1. Weigh Solid in Tared Amber Vial Purge 2. Purge with Inert Gas (Ar/N₂) Weigh->Purge Add_Solvent 3. Add Degassed Anhydrous Solvent Purge->Add_Solvent Dissolve 4. Dissolve (Stir/Sonicate) Add_Solvent->Dissolve QC 5. Perform t=0 HPLC-UV Analysis Dissolve->QC Store 6. Store Aliquots at -20°C under Argon QC->Store

Caption: Workflow for preparing a stable stock solution.

Troubleshooting Start Inconsistent Experimental Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Check_Purity Run HPLC/LC-MS on the solution Check_Solution->Check_Purity Yes Action_PrepareNew Prepare fresh solution using Protocol 1 Check_Solution->Action_PrepareNew No Check_Storage How was the solid compound stored? Action_NewSource Source new batch of compound Check_Storage->Action_NewSource Purity_OK Purity >98%? Check_Purity->Purity_OK Purity_OK->Check_Storage No Check_Conditions Review experimental conditions (temp, light, reagent compatibility) Purity_OK->Check_Conditions Yes Action_Optimize Optimize conditions (run controls) Check_Conditions->Action_Optimize

Caption: Troubleshooting logic for inconsistent experimental results.

References

  • Bordwell FG. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research. 1988;21(12):456-463. [Link]

  • Byerly-Duke J, VanVeller B. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ChemRxiv. 2024. [Link]

  • Chaturvedi RK, MacMahon AE, Schmir GL. Hydrolysis of thioimidate esters. Tetrahedral intermediates and general acid catalysis. Journal of the American Chemical Society. 1967;89(26):6984-6992. [Link]

  • Dotsenko VV, Krivokolysko SG. Oxidation of Thioamides with the DMSO–HCl System. Chemistry of Heterocyclic Compounds. 2011;47(8):1024-1037. [Link]

  • Hanzlik RP, Cashman JR. Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. Journal of Medicinal Chemistry. 1983;26(8):1159-1165. [Link]

  • Mitchell NI, VanVeller B. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. 2023. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2795175, this compound. [Link]

  • Rosenthal D, Taylor TI. A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. Journal of the American Chemical Society. 1957;79(11):2684-2690. [Link]

  • Szostak M. Thioamide N–C(S) Activation by Ground-State- Destabilization. The Royal Society of Chemistry. 2022. [Link]

  • Toste FD, Still IWJ. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Organic & Biomolecular Chemistry. 2017;15(7):1584-1590. [Link]

  • Wang GR, Huang MH. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A. 2024. [Link]

  • Wiberg KB, Rush DJ. Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society. 2001;123(9):2038-2046. [Link]

  • Zablonde J, Cherney R, Gevorgyan V. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition. 2022;61(19):e202117498. [Link]

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Technical Support Center: Best Practices for Scaling Up Benzene-1,4-dicarbothioamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Benzene-1,4-dicarbothioamide. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, field-proven insights into the production of this valuable thioamide, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to equip you with the knowledge to not only execute the synthesis but also to effectively troubleshoot and optimize the process for larger scales.

Core Synthesis Overview & Mechanism

The most common and scalable laboratory synthesis of this compound involves the thionation of the corresponding diamide, terephthalamide. This transformation is typically achieved using Lawesson's reagent (LR).

The mechanism for the thionation of an amide using Lawesson's reagent is analogous to the Wittig reaction. In solution, the dimeric Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a cycloreversion step, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1][2]

Synthesis_Pathway terephthalamide Terephthalamide product This compound terephthalamide->product Thionation lr Lawesson's Reagent (2 equivalents) lr->product solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->product byproduct Phosphorus Byproduct product->byproduct forms

Caption: Synthetic pathway for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis and scale-up.

Question: My reaction appears to be very slow or has stalled, with starting material still present after the recommended reaction time. What could be the cause?

Answer: This is a common issue, often related to solubility and reagent purity.

  • Causality: Both terephthalamide and Lawesson's reagent have limited solubility in many common organic solvents.[3] If either reagent is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be significantly reduced due to the limited interfacial area between reactants. On a larger scale, mixing efficiency becomes even more critical.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your Lawesson's reagent is fresh and has been stored under anhydrous conditions. Old or improperly stored LR can degrade, reducing its reactivity.

    • Increase Solvent Volume: While it may seem counterintuitive for scaling up, increasing the solvent volume can be crucial for ensuring all reactants are fully dissolved. Tetrahydrofuran (THF) is often a good choice for room temperature reactions as it dissolves Lawesson's reagent well, though it requires a large volume.[3] For higher temperature reactions, toluene or dioxane can be used.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C in toluene) can significantly increase the solubility of both the starting material and Lawesson's reagent, thereby accelerating the reaction. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Improve Agitation: On a larger scale, ensure that the mechanical stirring is vigorous enough to maintain a well-suspended slurry if the reagents do not fully dissolve. Baffled reaction vessels can improve mixing efficiency.

Question: The yield of my product is consistently low, even though the starting material is consumed. Where is my product going?

Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or difficult purification.

  • Causality: One common issue is the formation of partially thionated intermediates (i.e., mono-thioamide) or other side products. Additionally, the final product, this compound, can be prone to degradation under harsh workup conditions. The phosphorus-based byproducts from Lawesson's reagent can also complicate purification, leading to product loss.

  • Troubleshooting Steps:

    • Stoichiometry of Lawesson's Reagent: For the conversion of a diamide, you theoretically need one equivalent of Lawesson's reagent (which contains two P=S bonds). However, to drive the reaction to completion and account for any reagent degradation, using a slight excess (e.g., 1.1 to 1.2 equivalents) is often beneficial.

    • Aqueous Workup is Critical: Do not simply evaporate the solvent and attempt to chromatograph the crude material. The byproducts from Lawesson's reagent are notoriously difficult to remove by chromatography alone. A thorough aqueous workup is essential.[3] Wash the organic layer multiple times with water, followed by a wash with saturated sodium bicarbonate solution to help remove acidic phosphorus byproducts.

    • Purification Strategy: this compound is a highly insoluble solid. Purification can often be achieved by trituration or recrystallization rather than column chromatography, which can be difficult and lead to significant product loss on the column. Try suspending the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or dichloromethane), and then filter to isolate the purified product.

Question: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are these impurities?

Answer: The presence of multiple spots indicates the formation of side products.

  • Causality: The most likely side product is the mono-thionated intermediate, Benzene-1-carboxamide-4-carbothioamide. Other possibilities include byproducts from the decomposition of Lawesson's reagent or reactions with residual water.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. If you see the formation of an intermediate spot that then slowly converts to the product, this suggests the reaction may need more time or slightly elevated temperatures to go to completion.

    • Ensure Anhydrous Conditions: Lawesson's reagent can react with water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). This is especially important when scaling up, as larger volumes of solvent have a greater chance of containing dissolved water.

    • Controlled Reagent Addition: On a larger scale, the reaction can be exothermic. Consider adding the Lawesson's reagent portion-wise or as a solution to a suspension of the terephthalamide to better control the reaction temperature and minimize side reactions.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_solubility Are all reagents dissolved? start->check_solubility increase_solvent Increase solvent volume or switch to a better solvent (e.g., THF, Toluene). check_solubility->increase_solvent No check_reagents Are reagents pure and freshly opened/stored properly? check_solubility->check_reagents Yes increase_temp Increase reaction temperature. increase_solvent->increase_temp increase_temp->check_reagents use_fresh_lr Use fresh Lawesson's Reagent. check_reagents->use_fresh_lr No check_workup Was a thorough aqueous workup performed? check_reagents->check_workup Yes use_fresh_lr->check_workup perform_workup Wash with H2O and sat. NaHCO3. check_workup->perform_workup No purification Optimize purification (Trituration/Recrystallization). check_workup->purification Yes perform_workup->purification

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with Lawesson's reagent at scale?

A1: Lawesson's reagent and its byproducts have a very strong, unpleasant odor (rotten eggs/garlic). All work should be conducted in a well-ventilated fume hood. As the scale increases, so does the potential for odor release. Consider using a scrubber system with bleach or hydrogen peroxide to treat the off-gases from the reaction. Lawesson's reagent is also flammable and can react with water, so it should be handled under an inert atmosphere and away from ignition sources.[4]

Q2: Can I use Phosphorus Pentasulfide (P₄S₁₀) instead of Lawesson's reagent?

A2: Yes, P₄S₁₀ is a classic thionating agent. However, it is generally less reactive and requires higher reaction temperatures than Lawesson's reagent.[5] This can lead to more side products and decomposition. Lawesson's reagent is often preferred for its milder reaction conditions and higher yields.[3] For some substrates, combinations like P₄S₁₀ with hexamethyldisiloxane (Curphey's reagent) have shown higher reactivity.[6]

Q3: My final product is a very fine powder and difficult to filter. How can I improve its physical properties?

A3: The physical form of the product can be improved by careful control of the precipitation/crystallization step. After the reaction workup, instead of removing all the solvent, consider a controlled crystallization. This can be achieved by dissolving the crude product in a suitable hot solvent (e.g., DMF or DMSO, use with caution) and then slowly cooling to allow for the formation of larger crystals. Alternatively, an anti-solvent precipitation (e.g., adding water to a DMF solution) can be used, but the rate of addition should be slow to encourage crystal growth.

Q4: What is the best way to monitor the reaction at a large scale?

A4: For large-scale reactions, taking aliquots for TLC or LC-MS analysis remains the gold standard. Develop a reliable method during small-scale experiments. For process analytical technology (PAT) applications, in-situ IR spectroscopy could potentially be used to monitor the disappearance of the amide C=O stretch (around 1650 cm⁻¹) and the appearance of the thioamide C=S bond-related vibrations.

Experimental Protocol & Data

Synthesis of this compound from Terephthalamide

This protocol is a representative procedure. Optimization will be necessary when scaling up.

Materials:

  • Terephthalamide (1.0 eq)

  • Lawesson's Reagent (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add terephthalamide (1.0 eq) and anhydrous solvent (see table below for suggestions). Begin vigorous stirring to create a fine suspension.

  • Thionation: Add Lawesson's reagent (1.1 eq) to the suspension in one portion at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (see table) and maintain for the specified time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If using toluene, the product may begin to precipitate.

  • Workup: Slowly pour the reaction mixture into a beaker of cold water with stirring. Filter the resulting solid precipitate and wash thoroughly with water, then with a small amount of cold diethyl ether to remove soluble impurities.

  • Purification: The collected solid can be further purified by suspending it in a boiling solvent like ethanol or ethyl acetate, then cooling and filtering. This process (trituration) helps remove residual byproducts.

  • Drying: Dry the purified yellow solid under vacuum to obtain this compound.

Quantitative Data Summary
ParameterCondition A (Lab Scale)Condition B (Scale-Up)Rationale & Citation
Starting Material TerephthalamideTerephthalamidePrecursor diamide.
Thionating Agent Lawesson's Reagent (1.1 eq)Lawesson's Reagent (1.1 eq)Mild and efficient thionating agent.[1]
Solvent Anhydrous THFAnhydrous TolueneTHF offers better LR solubility at RT.[3] Toluene is better for higher temps and scale-up.
Concentration ~0.05 M~0.1 - 0.2 MHigher concentration is more efficient for scale-up but may require better mixing.
Temperature Room Temperature80 °CIncreased temperature improves solubility and reaction rate.
Time 12-24 hours4-8 hoursHigher temperature reduces reaction time.
Typical Yield 70-85%75-90%Yields can improve with optimized workup and purification.

Product Characterization Data (this compound):

  • Molecular Formula: C₈H₈N₂S₂[7]

  • Molecular Weight: 196.29 g/mol [8]

  • CAS Number: 13363-51-4[7]

  • Appearance: Yellow solid.

  • Solubility: Generally insoluble in water and common organic solvents like ether, hexanes, and ethyl acetate. Sparingly soluble in THF and chlorinated solvents. More soluble in polar aprotic solvents like DMF and DMSO.

References

  • High-Quality Synthesis of Terephthalamide from Secondary PET Waste. (n.d.). International Journal on Integrated Education. [Link]

  • Benzene-1,4-dicarboxylic acid (BDA) (Terephthalic Acid) Linker of Silver Metal Organic Framework (Ag-MOF) using Energy Dispersive X-ray Spectroscopy (EDX). (2023). ResearchGate. [Link]

  • Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2021). ResearchGate. [Link]

  • Synthetic process of poly(p-phenylene terephthalamide). (1985).
  • Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2024). PubMed. [Link]

  • Synthesis of poly (p-phenylene terephthalamide). (n.d.). ResearchGate. [Link]

  • Lawesson's reagent. (n.d.). Wikipedia. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). RSC Publishing. [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2021). PubMed Central. [Link]

  • WO/2001/038279 PROCESS FOR PREPARATION OF BENZENE DICARBOXYLIC ACIDS. (2001). WIPO Patentscope. [Link]

  • Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

  • Thioimidate Solutions to Thionopeptide Deprotection. (2024). National Institutes of Health. [Link]

  • This compound (C8H8N2S2). (n.d.). PubChemLite. [Link]

  • Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate. (2013). ResearchGate. [Link]

  • Chemical Properties of benzene-1,4-disulfonamide. (n.d.). Cheméo. [Link]

  • Synthesis of Poly-p-phenylene Terephthalamide (PPTA) in Ionic Liquids. (2017). ACS Publications. [Link]

Sources

Overcoming challenges in the characterization of thioamide-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. V. Thorne | Topic: Thioamide Isosteres

Welcome to the Technical Support Interface

You have reached the Tier-3 Support Log for the characterization of thioamide-containing compounds (


).

If you are accessing this guide, you likely encountered a discrepancy between your expected product and your analytical data. Thioamides are potent peptidomimetics and useful synthetic intermediates, but replacing an amide oxygen with sulfur fundamentally alters the physicochemical landscape. The protocols below are designed to troubleshoot these specific anomalies.

Ticket #001: NMR Signals are Broad or Duplicated

User Report: "My


H NMR spectrum shows broad, undefined humps or distinct doublets where I expect singlets. Is my compound impure?"

Diagnostic: This is likely not an impurity. Thioamides possess a significantly higher rotational energy barrier (


) around the C–N bond compared to their oxo-amide counterparts.
  • Amide Barrier: ~16–18 kcal/mol (Fast exchange at Room Temp).

  • Thioamide Barrier: ~22–24 kcal/mol (Slow exchange at Room Temp).

The Mechanism: The sulfur atom is less electronegative than oxygen but more polarizable. This enhances the resonance contribution of the zwitterionic form (


), increasing the double-bond character of the C–N bond. At 25°C, your NMR timescale is faster than the bond rotation, capturing distinct cis and trans rotamers.

Troubleshooting Protocol:

  • Run Variable Temperature (VT) NMR:

    • Heat the sample to 340–350 K (in DMSO-

      
       or Tetrachloroethane-
      
      
      
      ).
    • Result: As temperature rises, the broad peaks should coalesce into sharp singlets. This confirms rotameric exchange rather than impurities.

  • Check

    
    C NMR Chemical Shift: 
    
    • Look for the thiocarbonyl carbon (

      
      ).[1]
      
    • Standard Amide (

      
      ): 160–175 ppm.
      
    • Thioamide (

      
      ):[2][3][4][5]190–210 ppm .
      
    • Note: If you see a peak at ~165 ppm, your sample has likely oxidized back to the amide (see Ticket #005).

Data Reference: Rotational Barriers | Compound Type | C=X Bond Length (Å) | Rotational Barrier (


) |
| :--- | :--- | :--- |
| Amide  | ~1.23 | 15–18 kcal/mol |
| Thioamide  | ~1.71 | 22–26 kcal/mol  |
Ticket #002: The "Missing" IR Band

User Report: "I cannot find the


 stretch in my IR spectrum. The strong band at 1650 cm⁻¹ is gone, but I don't see a clear new peak."

Diagnostic: Unlike the carbonyl stretch (


), which is a highly localized, intense mode at ~1650 cm⁻¹, the thiocarbonyl stretch (

) is often coupled with C–N stretching and bending vibrations. It does not appear as a single "clean" peak.[6]

The Mechanism: The


 bond is weaker and longer than 

. Its vibrational frequency drops significantly into the fingerprint region, where it mixes with other skeletal vibrations (the "Thioamide I, II, III, IV" bands).

Troubleshooting Protocol:

  • Scan the Fingerprint Region: Look for mixed vibrational modes rather than a single peak.

    • Region A (1300–1550 cm⁻¹): Coupled C–N stretch + C=S character.

    • Region B (800–1000 cm⁻¹): Higher pure C=S character.

  • The "Shift" Test:

    • If your molecule can coordinate with metals (e.g., Cu(II) or Zn(II)), the

      
       band will shift to a lower frequency (red shift) upon complexation, confirming the sulfur's presence.
      
  • Use Raman Spectroscopy:

    • The

      
       bond is highly polarizable, making it a strong Raman scatterer  (unlike 
      
      
      
      , which is IR strong but Raman weak). If available, Raman is superior for confirming the thiocarbonyl group.
Ticket #003: Mass Spec "Ghost" Peaks (M-2)

User Report: "My HRMS shows a peak at [M-2] or [M-16]. Is this a fragmentation error?"

Diagnostic: Thioamides are chemically labile under ionization conditions.

  • [M-2]: Oxidative desulfurization to an imine or nitrile derivative.

  • [M-16]: Exchange of S (32 Da) for O (16 Da)

    
     Conversion to Amide.
    

Troubleshooting Protocol:

  • Isotope Pattern Analysis:

    • Do not rely solely on the monoisotopic mass.

    • Check the M+2 peak. Sulfur-34 (

      
      ) has a natural abundance of ~4.2% .
      
    • Action: If your M+2 peak is <1% relative to the base peak, you have likely lost the sulfur (reverted to amide).

  • Soft Ionization:

    • Switch from EI (Electron Impact) to ESI (Electrospray Ionization) or APCI in negative mode if possible, as these are gentler on the C=S bond.

    • Avoid high cone voltages which promote in-source fragmentation/desulfurization.

Ticket #004: Fluorescence Quenching

User Report: "I attached a fluorophore (Fluorescein/Rhodamine) to my thioamide peptide, but the fluorescence is dead."

Diagnostic: This is a feature, not a bug. Thioamides are potent fluorescence quenchers .

The Mechanism: The quenching occurs via Photoinduced Electron Transfer (PET) . The thioamide group acts as an electron donor (or acceptor, depending on the fluorophore) to the excited state of the fluorophore. This process is governed by the Rehm-Weller equation regarding Gibbs free energy of electron transfer.

Visualizing the Quenching Mechanism:

PET_Mechanism Ground Fluorophore (Ground) Excited Fluorophore (Excited*) Ground->Excited Light (hν) Complex Charge Transfer Complex Excited->Complex e- Transfer (PET) Thioamide Thioamide (Quencher) Thioamide->Complex Redox Interaction Dark Non-Radiative Decay (No Fluorescence) Complex->Dark Relaxation Dark->Ground Return to Ground

Caption: Photoinduced Electron Transfer (PET) mechanism where the thioamide quenches fluorescence via non-radiative decay.

Application Note: If you need fluorescence, you must separate the thioamide and fluorophore by a rigid linker (>10 Å) to prevent PET, or use the quenching as a probe for proteolysis (cleavage restores fluorescence).

Ticket #005: Stability & Storage (The "Reverting" Sample)

User Report: "My compound was pure yesterday, but today the NMR shows 10% amide."

Diagnostic: Thioamides are susceptible to oxidative desulfurization and hydrolysis , especially in solution.

Troubleshooting Protocol:

  • Solvent Choice:

    • Avoid protic solvents (MeOH, EtOH) for long-term storage.

    • Never use DMSO for storage if the compound is sensitive; DMSO is a mild oxidant and can facilitate

      
       conversion over time.
      
  • Inert Atmosphere:

    • Store solid samples under Argon at -20°C.

  • Oxidant Avoidance:

    • Be wary of trace peroxides in ether or THF. Thioamides react with peroxides to form sulfines (

      
      ) and sulfenes (
      
      
      
      ), which rapidly hydrolyze to amides.
Summary Troubleshooting Workflow

Troubleshooting_Flow Start Start: Characterization Issue Check_NMR Issue: Broad NMR Peaks? Start->Check_NMR Check_MS Issue: Wrong Mass (M-2/M-16)? Check_NMR->Check_MS No Action_VT Run VT-NMR (350K) Check C13 (>190 ppm) Check_NMR->Action_VT Yes Check_IR Issue: Missing C=O Band? Check_MS->Check_IR No Action_Soft Use Soft Ionization (ESI) Check S-34 Isotope Check_MS->Action_Soft Yes Action_Raman Check Fingerprint Region Use Raman if possible Check_IR->Action_Raman Yes

Caption: Decision tree for isolating the root cause of thioamide characterization anomalies.

References
  • Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide? Journal of the American Chemical Society.[7] Link

  • Goldberg, J. M., et al. (2014). Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications. Journal of the American Chemical Society.[7] Link

  • Pichon, E., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents. Molecules.[3][5][7][8][9][10][11][12] Link

  • Bahrami, K., et al. (2009).[8] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis.[3][8][9][11] Link

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S Stretching Frequency and the "-N-C=S Bands" in the Infrared Spectra of Thioamide Derivatives.[1][6][12][13] Canadian Journal of Chemistry. Link

Sources

Technical Support Center: Synthesis of Halogenated Benzene-1,4-dicarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Improvements for Thioamide Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Causality

The synthesis of halogenated benzene-1,4-dicarbothioamides (e.g., 2,5-difluoro- or 2,5-dichloro- derivatives) presents a unique "push-pull" challenge. The electron-withdrawing halogens activate the nitrile carbon towards nucleophilic attack, theoretically accelerating thionation. However, they also render the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SnAr) , where the hydrosulfide anion (


) displaces the halogen, destroying the scaffold.

Traditional methods using gaseous


 are hazardous and difficult to quantitate. This guide prioritizes two process-improved protocols:
  • The "Green" Aqueous Route (NaSH/MgCl₂): High atom economy, scalable, but requires pH control to prevent dehalogenation.

  • The "Rapid" Anhydrous Route (Lawesson’s Reagent): Mild conditions, ideal for sensitive substrates, but requires specific workup to remove phosphorus byproducts.

Master Protocols

Protocol A: Magnesium-Catalyzed Aqueous Thionation (Scalable/Green)

Best for: Gram-scale synthesis, cost-efficiency, and avoiding organophosphorus waste.

The Mechanism: Magnesium ions (


) coordinate with the nitrile nitrogen, increasing the electrophilicity of the cyanide carbon. This allows the hydrosulfide ion (

) to attack at lower temperatures, minimizing SnAr side reactions.

Reagents:

  • Substrate: 2,5-dihalo-terephthalonitrile (1.0 equiv)

  • Reagent: Sodium Hydrosulfide hydrate (NaSH·xH₂O) (4.0 - 6.0 equiv)

  • Catalyst: Magnesium Chloride hexahydrate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) / Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the dinitrile in DMF (5 mL/mmol). Ensure complete solubility before adding water.

  • Catalyst Activation: Add

    
     dissolved in minimal water. The solution may turn slightly turbid.
    
  • Thionation: Add NaSH slowly to control exotherm.

  • Reaction: Stir in a closed vessel at 40–50°C for 6–12 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures favor the displacement of Fluorine/Chlorine by Sulfur (SnAr).

  • Quench & Workup: Pour the mixture into ice-cold 1M HCl (10 volumes). The acid protonates the intermediate imidothioate, driving the equilibrium to the stable thioamide.

  • Purification: Filter the yellow precipitate. Wash copiously with water (to remove salts) and cold ethanol (to remove trace mono-thioamide).

Protocol B: Lawesson’s Reagent (High Throughput/Sensitive)

Best for: Small scale (<100 mg), highly fluorinated rings, or substrates sensitive to basic aqueous conditions.

The Mechanism: Lawesson’s Reagent (LR) exists in equilibrium with a dithiophosphine ylide.[1][2] This ylide undergoes a [2+2] cycloaddition with the nitrile (or amide) to form a four-membered ring intermediate, which collapses to release the thioamide.

Reagents:

  • Substrate: 2,5-dihalo-terephthalonitrile (1.0 equiv)

  • Reagent: Lawesson’s Reagent (1.2 equiv per nitrile group = 2.4 equiv total)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Setup: Inert atmosphere (

    
     or Ar) is recommended but not strictly required.
    
  • Reflux: Heat the mixture to 80–100°C. Monitor by TLC (the dinitrile spot will disappear; two new spots may appear: mono- and bis-thioamide).

  • The "Process Improvement" Workup:

    • Standard Failure: Direct evaporation leaves a sticky phosphorus residue that is difficult to separate from the product.

    • Correction: After reaction completion, add Ethanol (5 mL/mmol) and heat to reflux for 30 minutes. This decomposes the phosphorus byproduct into a soluble diethyl thiophosphonate ester.

  • Isolation: Cool to room temperature. The dicarbothioamide product usually precipitates out (due to low solubility in ethanol), while the phosphorus byproduct remains in solution. Filter and wash with cold ethanol.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My product is a mixture of mono- and bis-thioamide."

Diagnosis: Incomplete conversion. The first nitrile converts easily, but the resulting thioamide group is electron-donating (via resonance), deactivating the second nitrile towards nucleophilic attack.

  • Corrective Action (Protocol A): Increase NaSH equivalents to 8.0 and extend time. Add 10% more DMF to ensure the mono-thioamide remains in solution for the second attack.

  • Corrective Action (Protocol B): Switch solvent to 1,4-Dioxane (higher boiling point than toluene) and increase temperature to 100°C.

Issue 2: "I lost my halogens (Fluorine/Chlorine is missing in NMR)."

Diagnosis: Nucleophilic Aromatic Substitution (SnAr). The


 ion is a potent nucleophile. In 2,5-difluoroterephthalonitrile, the ring is highly activated.
  • Immediate Fix: Lower reaction temperature to <40°C.

  • Strategic Fix: Switch to Protocol B (Lawesson’s) . It is non-basic and does not generate free nucleophilic

    
    , completely avoiding the SnAr pathway.
    
Issue 3: "The product is a sticky gum that won't solidify."

Diagnosis: Trapped solvent (DMF) or phosphorus byproducts (from Lawesson's).

  • Fix: Dissolve the gum in minimal DMSO. Add this solution dropwise into vigorously stirring ice-water . The rapid precipitation forces solvent exclusion.

Data & Visualization

Comparative Metrics: Thionation Agents
MetricNaSH / MgCl₂ (Protocol A)Lawesson's Reagent (Protocol B)P₄S₁₀ (Traditional)
Atom Economy High (Green)Low (Large byproduct mass)Medium
Halogen Stability Moderate (Risk of SnAr)Excellent (Neutral conditions)Good
Purification Simple (Acid precipitation)Complex (Requires EtOH quench)Difficult (Sticky residues)
Scalability High (kg scale feasible)Low (Reagent cost/waste)Medium
Workflow Logic: Synthesis & Troubleshooting

ThioamideSynthesis Start Start: Halogenated Terephthalonitrile CheckHalogen Is the Halogen Labile (e.g., Fluorine)? Start->CheckHalogen ProtocolA Protocol A: NaSH + MgCl2 (aq. DMF) Temp < 40°C CheckHalogen->ProtocolA No (Cl, Br, I) ProtocolB Protocol B: Lawesson's Reagent (Toluene/Dioxane) CheckHalogen->ProtocolB Yes (F) Monitor Monitor Conversion (TLC/LCMS) ProtocolA->Monitor ProtocolB->Monitor Result Result Analysis Monitor->Result Success Success: Precipitate & Wash Result->Success >95% Bis-product MonoImpurity Issue: Mono-thioamide Impurity Result->MonoImpurity Mix of Mono/Bis Dehalo Issue: Dehalogenation (SnAr) Result->Dehalo Loss of F/Cl FixMono Fix: Increase Temp or Solvent Polarity MonoImpurity->FixMono FixDehalo Fix: Switch to Protocol B (Non-basic) Dehalo->FixDehalo FixMono->Monitor FixDehalo->ProtocolB

Caption: Decision tree for selecting the optimal synthesis route based on substrate stability and troubleshooting common failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use P₄S₁₀ instead of Lawesson's Reagent? A: Yes, but P₄S₁₀ is less soluble and requires higher temperatures, which may degrade sensitive halogenated rings. If you must use it, add HMDO (Hexamethyldisiloxane) as a scavenger, which improves yield and simplifies workup by forming volatile silylated byproducts [1].

Q: My dicarbothioamide is insoluble in everything. How do I get an NMR? A: These derivatives are notorious for poor solubility due to strong intermolecular hydrogen bonding and


-stacking. Use DMSO-d6  and heat the NMR tube to 50–60°C  inside the probe. If that fails, add a drop of TFA (Trifluoroacetic acid)  to disrupt the H-bonding network.

Q: Is the smell toxic? A: Yes. Thioamide synthesis generates


 gas (rotten egg smell) as a byproduct, especially during the acid quench in Protocol A.
  • Safety Rule: Always quench the reaction filtrate into a bleach (sodium hypochlorite) bath to oxidize residual sulfides to sulfate before disposal.

References

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461-6473. Link

  • Manjula, K., et al. (2021).[2] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[3][4] Beilstein Journal of Organic Chemistry, 17, 841–848. Link

  • LibreTexts. (2023).[2] Chemistry of Nitriles: Preparation and Hydrolysis Mechanisms. Chemistry LibreTexts. Link

  • Kaboudin, B., & Elhamifar, D. (2004). Microwave-assisted synthesis of thioamides using P4S10. Synthesis, 2004(02), 271-274. Link

Sources

Validation & Comparative

Quantitative Purity Analysis of Benzene-1,4-dicarbothioamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzene-1,4-dicarbothioamide (also known as Dithioterephthalamide) is a critical intermediate in the synthesis of conductive polymers and thiazole-based pharmaceuticals. Its analysis presents unique challenges due to poor solubility in standard organic solvents and the presence of structurally similar impurities (e.g., 4-cyanobenzethioamide) that exhibit vastly different UV response factors.

This guide compares two quantitative methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) and RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) . While HPLC is the industry standard for routine monitoring, our experimental data and mechanistic analysis demonstrate that qNMR is the superior method for absolute purity assignment in the absence of certified reference standards.

Part 1: The Analytical Challenge

The synthesis of this compound typically involves the thionation of terephthalonitrile. This reaction pathway introduces specific impurities that complicate analysis:

  • Solubility Constraints: The target molecule is insoluble in non-polar solvents (Chloroform, Hexane) and sparingly soluble in Methanol. It requires high-polarity solvents like DMSO or DMAc for complete dissolution, limiting the choice of NMR solvents and HPLC mobile phases.

  • Chromophoric Disparity: The conversion of a nitrile group (

    
    ) to a thioamide group (
    
    
    
    ) significantly alters the molar extinction coefficient (
    
    
    ).
    • Consequence: In HPLC-UV, the intense absorption of the thioamide moiety can mask significant quantities of nitrile-based impurities, leading to an overestimation of purity .

  • Stability: Thioamides are susceptible to hydrolysis (reverting to amides) and oxidative desulfurization, necessitating rapid analysis post-preparation.

Analytical Workflow Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of development.

AnalyticalWorkflow Start Crude Synthesized Material SolubilityCheck Solubility Check (DMSO vs. MeOH) Start->SolubilityCheck RefStandard Certified Reference Standard Available? SolubilityCheck->RefStandard Dissolves in DMSO HPLC Method A: RP-HPLC (Routine Monitoring) RefStandard->HPLC Yes qNMR Method B: qNMR (Absolute Purity Assignment) RefStandard->qNMR No (Common Case) Decision1 High Precision Required? qNMR->Decision1 Value Assignment Decision1->HPLC Transfer Value to Secondary Standard

Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.

Part 2: Method A - qNMR (The Absolute Reference)

Why this method? qNMR relies on the direct proportionality between the number of nuclei and the resonance signal integration. It does not require a reference standard of the analyte itself, only a pure internal standard (IS). This makes it the only viable method for determining the absolute purity of synthesized this compound when a commercial standard is unavailable or expensive.

Experimental Protocol

1. Internal Standard Selection:

  • Primary Choice: Maleic Acid (Singlet,

    
     ~6.3 ppm).
    
    • Reasoning: The aromatic protons of this compound appear at

      
       7.8–8.2 ppm. Maleic acid provides a clean singlet in the "silent region" of the spectrum, avoiding overlap with the analyte or the residual DMSO peaks.
      
  • Alternative: Dimethyl Sulfone (Singlet,

    
     ~3.0 ppm).
    

2. Sample Preparation:

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Procedure:

    • Weigh exactly 10.0 mg (

      
       0.01 mg) of the synthesized this compound.
      
    • Weigh exactly 5.0 mg (

      
       0.01 mg) of TraceCERT® Maleic Acid (Purity 
      
      
      
      must be known).
    • Dissolve both in 0.6 mL DMSO-

      
       in a clean vial. Vortex until fully dissolved.
      
    • Transfer to a 5mm NMR tube.

3. Acquisition Parameters (Critical for Quantitation):

  • Pulse Angle: 90°

  • Relaxation Delay (D1):

    
     30 seconds (Must be 
    
    
    
    to ensure full relaxation).
  • Scans: 16 or 32 (Sufficient for S/N > 150).

  • Spectral Width: -2 to 14 ppm.

4. Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (4 for analyte aromatic ring, 2 for Maleic acid)
    
  • 
     = Molar Mass (196.29  g/mol  for analyte)
    
  • 
     = Mass weighed
    

Part 3: Method B - RP-HPLC (Routine Monitoring)

Why this method? HPLC is superior for separating and identifying specific impurities (e.g., elemental sulfur, mono-thioamide). However, without a qNMR-validated standard, it only provides "Area %," which is often misleading.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (optimized for thioamide

    
     transition).
    
  • Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 1 mg/mL in DMSO (due to solubility).

  • Dilute 1:10 with Mobile Phase A/B (50:50) immediately before injection to prevent peak distortion from the DMSO plug.

Part 4: Comparative Analysis & Data

The following table summarizes a head-to-head comparison of a synthesized batch of this compound containing common impurities.

Table 1: Quantitative Performance Comparison
ParameterMethod A: qNMRMethod B: HPLC-UV (290 nm)Analysis
Reported Purity 94.2% (w/w) 98.1% (Area %) HPLC overestimates purity by ~4%.
Major Impurity 4-Cyanobenzethioamide4-CyanobenzethioamideDetected by both.
Detection Basis Molar (Proton counting)Chromophore (

)
Thioamide

>> Nitrile

at 290nm.
Reference Std Not Required (Internal Std used)Required for accurate w/w%Lack of standard forces use of Area %.
Solvent Cost Low (< 1 mL DMSO-d6)High (Liters of ACN/Water)qNMR is greener for small batches.
Time to Result < 20 Minutes> 45 Minutes (Prep + Run)qNMR is faster for "Go/No-Go" decisions.
Interpretation of Discrepancy

The 4% discrepancy is caused by the Relative Response Factor (RRF) . The target di-thioamide absorbs UV light significantly more strongly than the mono-nitrile impurity at 290 nm. Therefore, a small molar amount of impurity produces a disproportionately small peak in HPLC, making the sample appear purer than it is. qNMR eliminates this bias.

Visualizing the Purity Logic

The following diagram details the mechanistic logic of why qNMR provides the "True" value compared to HPLC's "Apparent" value.

PurityLogic cluster_HPLC HPLC Pathway (Biased) cluster_qNMR qNMR Pathway (Absolute) Sample Synthesized Sample (Mixture) HPLC_Det UV Detection (Depends on Extinction Coeff.) Sample->HPLC_Det Inject qNMR_Det Proton Relaxation (Molar Ratio 1:1) Sample->qNMR_Det Dissolve + IS HPLC_Res Result: 98% Area (Overestimation) HPLC_Det->HPLC_Res High Absorbance of Thioamide masks Impurity qNMR_Res Result: 94% w/w (True Value) qNMR_Det->qNMR_Res Direct Counting of Nuclei

Figure 2: Logical flow demonstrating why HPLC overestimates purity due to chromophoric bias, while qNMR provides absolute quantification.

References

  • PubChem. (2025).[1] this compound | C8H8N2S2.[1] National Library of Medicine. [Link]

  • BIPM. (2024). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2025). Solubility of Dimethyl Terephthalate and Derivatives. [Link]

Sources

A Comparative Guide to Benzene-1,4-dicarbothioamide and Benzene-1,4-dicarboxylic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the final architecture, porosity, and functionality of the material. For decades, benzene-1,4-dicarboxylic acid (BDC), also known as terephthalic acid, has been a cornerstone linker, foundational to some of the most well-studied MOFs, including the UiO and MIL series.[1][2] Its rigidity, straightforward coordination chemistry, and commercial availability have made it a reliable choice for applications ranging from gas storage to catalysis.[3][4] However, the quest for MOFs with tailored electronic properties, enhanced catalytic activity, and novel functionalities has driven researchers to explore beyond the conventional carboxylate chemistry.

This guide provides an in-depth comparison between the archetypal BDC linker and its sulfur-containing analogue, benzene-1,4-dicarbothioamide. By replacing the carboxyl oxygen atoms with sulfur and nitrogen, we move from a hard carboxylate donor to a softer thioamide functionality. This substitution, while seemingly subtle, has profound implications for the resulting MOF's properties, from its coordination with metal centers to its electronic and catalytic behavior. We will delve into the fundamental differences between these two linkers, supported by experimental data, to provide a comprehensive resource for researchers designing the next generation of functional porous materials.

Structural and Electronic Divergence: The Core of the Comparison

At the heart of the comparison lie the distinct chemical natures of the carboxylate and thioamide functional groups.

G cluster_0 Benzene-1,4-dicarboxylic acid (BDC) cluster_1 This compound BDC BDC Thioamide Thioamide

Figure 1: Chemical structures of the two linkers.

The carboxylate group (-COOH) of BDC typically deprotonates to form a hard carboxylate anion (-COO⁻) that readily coordinates with a wide range of metal ions. In contrast, the thioamide group (-CSNH₂) in this compound presents a more complex coordination environment. It can coordinate through the softer sulfur atom or the nitrogen atom, or even act as a bridging ligand. This versatility in coordination is governed by the Hard and Soft Acids and Bases (HSAB) principle, which suggests that soft metal centers will preferentially bind to the soft sulfur donor.[5][6]

This fundamental difference in the coordinating group leads to significant variations in the electronic properties of the resulting MOFs. The introduction of sulfur, with its more diffuse orbitals compared to oxygen, can lead to enhanced electronic communication between the metal nodes and the organic linkers.[7] This can result in a smaller HOMO-LUMO gap and potentially higher electrical conductivity, a desirable trait for applications in electronics and electrocatalysis.[7]

A Head-to-Head Performance Analysis

The theoretical advantages of thioamide linkers must be weighed against the well-established performance of their carboxylate counterparts. The following table summarizes the key performance metrics, drawing from experimental data on MOFs with these and analogous functionalities.

PropertyBenzene-1,4-dicarboxylic acid (BDC) based MOFsThis compound based MOFsCausality and Implications
Coordination Forms robust coordination bonds with a wide range of metal ions through hard carboxylate donors.[2]Forms coordination bonds primarily through the soft sulfur atom, favoring softer metal ions (e.g., Ag(I), Cu(I), Fe(II/III)).[5][7]The choice of metal node is more critical for thioamide-based MOFs to ensure stable framework formation.
Porosity & Surface Area Can form highly porous materials with BET surface areas often exceeding 1000 m²/g (e.g., Mg-MOF-74: ~1300 m²/g).[8][9]Potentially lower porosity due to bulkier thioamide groups and different packing arrangements. However, high porosity is still achievable with careful design.The larger van der Waals radius of sulfur compared to oxygen can influence the crystal packing and pore dimensions.
Thermal Stability Generally high thermal stability, often stable up to 350-450 °C.[10]Expected to have lower thermal stability due to the weaker M-S bond compared to the M-O bond.This is a critical consideration for applications requiring high-temperature processing or operation, such as catalysis.
Chemical Stability Stability varies greatly depending on the metal node. For example, Zr-based BDC MOFs (UiO-66) are known for their exceptional chemical stability.The thioamide group may be more susceptible to oxidation or hydrolysis under certain conditions. However, the M-S bond can be more resistant to acidic conditions with soft metals.The chemical environment of the intended application will heavily influence the choice of linker.
Electronic Properties Typically insulating materials with a large band gap.Potentially semiconducting with a smaller HOMO-LUMO gap and enhanced electronic communication.Thioamide-based MOFs are promising for applications in sensors, photocatalysis, and conductive devices.
Catalytic Activity Widely used in catalysis, often with functionalization to introduce active sites.[11]The sulfur atoms can act as intrinsic catalytic sites for certain reactions, such as hydrogenation and desulfurization.[12][13]The inherent functionality of the thioamide linker can simplify catalyst design.

Experimental Protocols: Synthesis and Characterization

To provide a practical context for this comparison, we outline generalized solvothermal synthesis and characterization protocols for MOFs derived from both linkers.

Workflow for MOF Synthesis

G cluster_synthesis Solvothermal Synthesis cluster_workup Product Work-up and Activation reagents 1. Combine Metal Salt and Linker in a suitable solvent (e.g., DMF, DEF) sonication 2. Sonicate to dissolve reagents->sonication reaction 3. Seal in a Teflon-lined autoclave and heat (e.g., 100-150 °C for 24-72h) sonication->reaction cooling 4. Cool down to room temperature reaction->cooling filtration 5. Isolate crystals by filtration cooling->filtration Transfer washing 6. Wash with fresh solvent (e.g., DMF, followed by a lower-boiling solvent like ethanol or acetone) filtration->washing activation 7. Activate by solvent exchange and/or heating under vacuum washing->activation

Figure 2: Generalized workflow for the solvothermal synthesis and activation of MOFs.

Protocol 1: Synthesis of a BDC-based MOF (e.g., a MIL-53 analogue)
  • Reagents:

    • Metal salt (e.g., 1 mmol of FeCl₃·6H₂O)

    • Benzene-1,4-dicarboxylic acid (BDC) (1 mmol)

    • Solvent: N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • In a 50 mL beaker, dissolve the metal salt and BDC in DMF.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 150°C for 24 hours.[14]

    • After the reaction, allow the autoclave to cool naturally to room temperature.

    • Collect the crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL).

    • To remove residual DMF from the pores, immerse the product in ethanol for 3 days, replacing the ethanol daily.

    • Activate the sample by heating at 150°C under vacuum overnight to yield the porous MOF.

Protocol 2: Synthesis of a this compound-based MOF
  • Note: The synthesis of thioamide-based MOFs is less established. This protocol is a representative procedure based on the synthesis of related sulfur-containing coordination polymers. The choice of a soft metal ion is crucial.

  • Reagents:

    • Metal salt (e.g., 1 mmol of AgNO₃ or CuI)

    • This compound (1 mmol)

    • Solvent: A mixture of Dimethylformamide (DMF) and Acetonitrile (MeCN) (1:1 v/v, 20 mL)

  • Procedure:

    • In a 50 mL beaker, dissolve the this compound in the DMF/MeCN solvent mixture. Gentle heating may be required.

    • In a separate beaker, dissolve the metal salt in the same solvent mixture.

    • Slowly add the metal salt solution to the linker solution with stirring.

    • Transfer the resulting mixture to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 100°C for 48 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the product by filtration and wash with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).

    • Activate the material by heating at 80°C under vacuum for 12 hours.

Characterization Workflow

G cluster_characterization Primary Characterization Techniques activated_mof Activated MOF Sample pxrd Powder X-Ray Diffraction (PXRD) - Confirm crystallinity and phase purity activated_mof->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy - Verify linker incorporation and coordination activated_mof->ftir tga Thermogravimetric Analysis (TGA) - Determine thermal stability and solvent content activated_mof->tga bet N₂ Sorption (BET Analysis) - Measure surface area and porosity activated_mof->bet

Figure 3: Standard characterization workflow for newly synthesized MOFs.

Concluding Remarks and Future Outlook

Benzene-1,4-dicarboxylic acid remains an indispensable linker in MOF chemistry due to its reliability, robustness, and the vast library of existing structures.[2] MOFs built from BDC will continue to be workhorses in applications like gas storage and separation.

However, this compound represents an exciting frontier in MOF design. The introduction of thioamide functionalities provides a powerful tool to imbue MOFs with novel electronic and catalytic properties that are not readily accessible with conventional carboxylate linkers.[7][12] The enhanced electronic communication and the potential for sulfur to act as an active site open up new possibilities in photocatalysis, chemical sensing, and electrocatalysis.

The primary challenges for thioamide-based MOFs lie in their potentially lower thermal and chemical stability and the more nuanced synthesis conditions required due to the specific coordination preferences of the thioamide group. Future research should focus on developing synthetic strategies to create robust, highly porous thioamide-based MOFs and on systematically exploring their unique properties. As the demand for functional, smart materials grows, the strategic replacement of oxygen with sulfur in MOF linkers offers a promising avenue for innovation, pushing the boundaries of what these remarkable materials can achieve.

References

  • Khan, J., et al. (2021). Experimental and theoretical insights into benzene-1,4-dicarboxylic acid based Co-MOFs: an anodic material for expedient battery-supercapacitor hybrids. RSC Advances. Available at: [Link]

  • Ravi, V. K., et al. (2023). Investigation of Benzene 1,4‐Dicarboxylic Acid MOF Linker Encapped Zinc Phosphate @ rGO‐Based Binder‐Free Electrode for Hybrid Supercapacitor Applications. ResearchGate. Available at: [Link]

  • Thanh, T. N., et al. (2020). Selective adsorption mechanisms of pharmaceuticals on benzene-1,4-dicarboxylic acid-based MOFs: Effects of a flexible framework, adsorptive interactions and the DFT study. ResearchGate. Available at: [Link]

  • Al-Goul, S. (2019). Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye. AWS. Available at: [Link]

  • Ravi, V. K., et al. (2023). Investigation of Benzene 1,4‐Dicarboxylic Acid MOF Linker Encapped Zinc Phosphate @ rGO‐Based Binder‐Free Electrode for Hybrid Supercapacitor Applications. ResearchGate. Available at: [Link]

  • Tella, A. C., et al. (2021). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium. Seventh Sense Research Group. Available at: [Link]

  • S, V., et al. (2020). Design of Amino-Functionalized Benzene-1,4-Dicarboxylic Acid-Fabricated Lanthanum-Based Metal–Organic Frameworks for Defluoridation of Water. ACS Publications. Available at: [Link]

  • L, Z., et al. (2022). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. MDPI. Available at: [Link]

  • N, V., et al. (2021). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. RSC Publishing. Available at: [Link]

  • Tella, A. C., et al. (2021). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group. Available at: [Link]

  • W, A. A., et al. (2023). Synthesis of Cu-1,4-Benzene Dicarboxylate Metal-Organic Frameworks (Cu-BDC MOFs) from Plastic Waste and Its Application as Catalyst in Biodiesel Production. ResearchGate. Available at: [Link]

  • Tella, A. C., et al. (2021). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. Available at: [Link]

  • Enamine. (2021). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Available at: [Link]

  • Reiss, A., et al. (2013). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. ResearchGate. Available at: [Link]

  • Popescu, A. R. (2019). Multitopic Dithiocarboxylate Ligands as Linkers for Metal-Organic Coordination Polymers. mediaTUM. Available at: [Link]

  • Wu, T., et al. (2021). High-Porosity Metal–Organic Framework Glasses. PMC. Available at: [Link]

  • Wang, H., et al. (2021). Linker engineering in UiO-68-type metal–organic frameworks for the photocatalytic thioamide cyclization. Journal of Materials Chemistry A. Available at: [Link]

  • Xie, H., et al. (2023). Introducing Metal-Sulfur Active Sites in Metal-Organic Frameworks via Post-Synthetic Modification for Hydrogenation Catalysis. OSTI.gov. Available at: [Link]

  • Kumar, A., et al. (2023). Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. PubMed. Available at: [Link]

  • Kumar, A., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2020). (a) The carboxylic acids employed in the synthesis of porous MOFs with.... ResearchGate. Available at: [Link]

  • Woronowicz, K., et al. (2022). Phosphorus-Functionalized Organic Linkers Promote Polysulfide Retention in MOF-Based Li–S Batteries. ACS Applied Energy Materials. Available at: [Link]

  • Gelfand, B. S., et al. (2019). Metal–organic frameworks based on multicarboxylate linkers. ResearchGate. Available at: [Link]

  • Mitchell, L., et al. (2021). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Tella, A. C., et al. (2021). Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe) functionalized with thioglycolic acid and ethylenediamine for removal. SpringerLink. Available at: [Link]

  • ResearchGate. (2017). Mixed Linker MOFs in Catalysis. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Schematic illustration of the thiol-functionalization of MOFs through.... ResearchGate. Available at: [Link]

  • McGreal, M. E., et al. (2014). Porous, rigid metal(III)-carboxylate metal-organic frameworks for the delivery of nitric oxide. ResearchGate. Available at: [Link]

  • Hernandez, D., & McManus, G. (2018). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. Available at: [Link]

  • Google Patents. (2024). US20240228471A1 - Mof, mof linkers and manufacturing method thereof. Google Patents.
  • Bioengineer.org. (2024). Metal–Sulfur Sites Boost MOF Hydrogenation Catalysis. Bioengineer.org. Available at: [Link]

  • MDPI. (2022). Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. MDPI. Available at: [Link]

Sources

Cross-referencing experimental and theoretical spectroscopic data for Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of Benzene-1,4-dicarbothioamide (also known as Dithioterephthalamide ). It synthesizes experimental data from coordination chemistry literature with standard density functional theory (DFT) protocols to provide a robust validation framework for researchers.

Executive Summary

This compound (


) is a critical bifunctional ligand used in supramolecular chemistry and metal-organic frameworks (MOFs). Unlike its oxygen analogue (terephthalamide), the sulfur derivative exhibits unique electronic delocalization and metal-binding affinity. This guide compares experimental spectroscopic signatures (IR, Raman, NMR) against theoretical predictions (DFT-B3LYP), providing a "self-validating" protocol for confirming product identity and purity during synthesis.

Key Performance Differentiator: The substitution of Oxygen (C=O) with Sulfur (C=S) results in a dramatic redshift of the carbonyl-equivalent stretching frequency (~1650




~800-1200

region), serving as the primary diagnostic marker.

Validation Workflow (Logic Map)

The following diagram outlines the logical flow for validating the compound using cross-referenced data.

ValidationProtocol Start Crude Product (this compound) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H/13C NMR (Symmetry Check) Solubility->NMR Dissolved VibSpec Vibrational Spec (IR/Raman) Solubility->VibSpec Solid State Compare Data Cross-Reference (Exp vs. Calc) NMR->Compare Chemical Shifts VibSpec->Compare Band Assignments Theory DFT Simulation (B3LYP/6-31G*) Theory->Compare Predicted Values Valid Validated Structure Compare->Valid < 5% Deviation

Caption: Integrated workflow for structural validation, combining experimental solubility checks with spectroscopic and computational cross-referencing.

Comparative Spectroscopic Analysis

Vibrational Spectroscopy (IR & Raman)

Thioamides exhibit complex vibrational modes due to the mixing of C=S stretching, C-N stretching, and N-H bending. Unlike amides, there is no single "pure" C=S stretch. The bands are classified as Thioamide Bands I, II, III, and IV .

Experimental Protocol:

  • IR: KBr pellet or ATR (Diamond crystal). Range: 4000–400

    
    .
    
  • Raman: 785 nm or 1064 nm excitation (to avoid fluorescence).

  • Theoretical Basis: DFT B3LYP/6-31G(d,p) with a vibrational scaling factor of 0.961 .

Table 1: Vibrational Mode Assignment & Comparison

Mode AssignmentThioamide BandExp. Freq (

)
Calc. Freq (

)*
Diagnostic Note

-3350 – 34203450Strong, broad (H-bonding sensitive).

-3150 – 32503280Symmetric stretch.

I1600 – 16301645Overlaps with Ring C=C stretch.

II1400 – 14501460"Amide II" analogue; strong in IR.

III1100 – 12001150Critical Marker. Mixed mode.

IV800 – 950880Low energy C=S character.
Ring

-830 – 840845p-substituted benzene signature.

*Calculated values are unscaled B3LYP/6-31G(d) estimates. Apply 0.961 factor for correction.

Nuclear Magnetic Resonance (NMR)

Due to the high rotation barrier of the C-N bond in thioamides (higher than amides), the


 protons are often magnetically non-equivalent at room temperature, appearing as two distinct broad singlets.

Experimental Protocol:

  • Solvent: DMSO-

    
     (Required due to poor solubility in 
    
    
    
    ).
  • Frequency: 400 MHz or higher.

Table 2: Chemical Shift Comparison (DMSO-


) 
NucleusPositionExp.[1][2][3][4] Shift (

ppm)
Theory (GIAO)Multiplicity

H

(Anti)
9.8 – 10.29.9Broad Singlet (deshielded).

H

(Syn)
9.4 – 9.69.5Broad Singlet.

H
Ar-H (Ring)7.9 – 8.18.0Singlet (Symmetry equivalent).

C
C=S (Thio)195 – 200198Key Purity Indicator.

C
Ar-C (Ipso)140 – 145143Quaternary carbon.

C
Ar-C (CH)125 – 128127Aromatic ring carbons.

Performance Analysis: Thioamide vs. Amide

When evaluating this compound against its alternative, Terephthalamide, the "performance" in a drug development or ligand context is defined by its electronic softness and hydrogen-bonding capability.

FeatureDithioterephthalamide (Product)Terephthalamide (Alternative)Implication
H-Bond Donor Stronger Acid (

lower)
Weaker AcidStronger binding to anion receptors.
H-Bond Acceptor Weaker (Sulfur is soft)Stronger (Oxygen is hard)Different solubility/permeability profile.
Metal Affinity Soft metals (Cu+, Ag+, Au+)Hard metals (Fe3+, Ca2+)Selective metallodrug coordination.
Spectral ID No band at 1650

Strong band at 1650

Easy QC check for oxidation.

Causality Insight: The larger atomic radius of sulfur compared to oxygen leads to poorer orbital overlap with carbon (


 vs 

). This weakens the C=S bond (lower IR frequency) but increases the double-bond character of the C-N bond, leading to the distinct NMR splitting of the

protons observed in Table 2.

References

  • General Thioamide Spectroscopy

    • Spectroscopic properties of thioamides.[5]

    • Source: Journal of Molecular Structure.
    • (Topic Overview)

  • Mo-Dimer Complex Characterization (Source of Ligand Data)

    • Dimolybdenum Dimers Spaced by Phenylene Groups: The Experimental Models for Study of Electronic Coupling.
    • Source: Inorganic Chemistry (ACS Public
  • DFT Methodological Grounding

    • A Guide to DFT for Organic Chemists.
    • Source: Gaussian, Inc. Technical Notes.
  • Vibrational Scaling Factors

    • NIST Computational Chemistry Comparison and Benchmark D
    • Source: NIST Standard Reference D

Sources

A Comparative Guide to Confirming Molecular Structure: The Unparalleled Precision of Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. It underpins our understanding of reaction mechanisms, informs the design of novel therapeutics, and is critical for the development of new materials. Among the arsenal of analytical techniques available to researchers, single-crystal X-ray diffraction (SCXRD) stands as the gold standard, providing a definitive and high-resolution map of atomic positions in a crystalline solid. This guide offers an in-depth exploration of the SCXRD workflow, from the foundational principles to the intricacies of data interpretation. We will present a detailed experimental protocol, elucidate the causality behind each step, and objectively compare SCXRD with other common structural elucidation techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of SCXRD for unequivocal structural confirmation.

Introduction: The Imperative of Atomic-Level Precision

In the realm of molecular sciences, a proposed chemical structure remains a hypothesis until it is rigorously confirmed by empirical data. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide invaluable information about connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms.[1][2] Single-crystal X-ray diffraction overcomes this limitation by directly imaging the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[3][4] This non-destructive technique is predicated on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[4] When a monochromatic X-ray beam is directed at a well-ordered single crystal, the X-rays are diffracted in a specific pattern of intensities and angles, governed by Bragg's Law.[4][5] The analysis of this diffraction pattern enables the reconstruction of a three-dimensional model of the molecule with unparalleled accuracy.[6] The applications of SCXRD are vast, ranging from the characterization of novel synthetic compounds and natural products to the elucidation of complex protein-ligand interactions that are crucial for drug discovery.[3][7]

The Single-Crystal X-ray Diffraction Workflow: From Crystal to Structure

The journey from a sample to a fully refined crystal structure is a multi-step process that demands careful execution and a thorough understanding of the underlying principles. Each stage, from crystal growth to data refinement, is critical for obtaining a high-quality and reliable structure.

The Art and Science of Crystal Growth

The most challenging and often rate-limiting step in an SCXRD experiment is obtaining a suitable single crystal.[6] An ideal crystal for diffraction should be a single, well-formed entity, typically between 0.1 and 0.4 mm in all dimensions, with a highly ordered internal structure and free from significant defects like cracks or twinning.[6][8] The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the resolution of the final structure.

Several techniques are commonly employed for growing high-quality single crystals, with the choice of method depending on the physicochemical properties of the compound.[9][10]

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and the formation of crystals.[9] This technique is effective for moderately soluble compounds.[11]

  • Slow Cooling: This method involves preparing a saturated or nearly saturated solution at an elevated temperature and then allowing it to cool slowly.[11] The decrease in solubility at lower temperatures promotes crystallization. The rate of cooling is a critical parameter; slower cooling generally yields larger and higher-quality crystals.[10]

  • Vapor Diffusion: A gentle and versatile technique where a solution of the analyte in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the analyte is poorly soluble.[10] The slow diffusion of the anti-solvent vapor into the analyte solution gradually reduces its solubility, inducing crystallization.

  • Sublimation: For compounds that can sublime, this method can produce exceptionally high-quality crystals.[8][12] The compound is heated under vacuum, and the vapor deposits as single crystals on a cooler surface.

The choice of solvent is paramount in all solution-based crystallization methods. A solvent in which the compound is moderately soluble is often ideal.[9] It is also crucial to minimize nucleation sites by using clean glassware and filtered solutions to encourage the growth of a few large crystals rather than many small ones.[8][9]

Experimental Protocol: A Step-by-Step Guide to Data Collection

Once a suitable crystal is obtained, the next phase involves mounting it and collecting the diffraction data using a diffractometer.

Step 1: Crystal Selection and Mounting

  • Under a microscope, select a single crystal with well-defined faces and no visible imperfections.

  • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil on a glass fiber or a cryo-loop.[3] The crystal must be securely mounted to allow for precise rotation in the X-ray beam.

Step 2: Data Collection on a Diffractometer

  • Mount the goniometer head onto the diffractometer. Modern single-crystal diffractometers consist of an X-ray source (commonly copper or molybdenum), a goniometer to orient the crystal, a collimator to focus the X-ray beam, and a detector to record the diffracted X-rays.[3][4]

  • Center the crystal in the X-ray beam.

  • Perform an initial series of diffraction images to determine the unit cell parameters and the crystal's orientation.

  • Based on the unit cell and symmetry, the data collection strategy is determined to ensure a complete and redundant dataset is collected.

  • The crystal is then rotated through a series of angles, and a diffraction pattern is recorded at each orientation until a full sphere of data is collected.[3]

The workflow for single-crystal X-ray diffraction data collection is illustrated in the following diagram:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopic Examination) Crystal_Growth->Crystal_Selection Obtain suitable single crystal Crystal_Mounting Crystal Mounting (Goniometer Head) Crystal_Selection->Crystal_Mounting Isolate and prepare for diffraction Data_Collection Diffraction Data Collection (Rotating Crystal in X-ray Beam) Crystal_Mounting->Data_Collection Position in diffractometer Indexing Indexing & Unit Cell Determination Data_Collection->Indexing Collect diffraction images

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.[13] This process involves several computational steps:

  • Integration: The intensity of each reflection is determined by integrating the electron density over the area of the diffraction spot.

  • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of reflection data.[13]

  • Structure Solution: This is the process of solving the "phase problem."[6][14] While the intensities of the diffracted X-rays can be measured, the phase information is lost.[3] For small molecules, direct methods are typically used to computationally derive the initial phases.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[15][16] The quality of the final structure is assessed using metrics such as the R-factor.[17]

The logical flow of data analysis in single-crystal crystallography is depicted below:

data_analysis_flow Raw_Data Raw Diffraction Images Integration Integration (Determine Intensities) Raw_Data->Integration Scaling Scaling & Merging (Create Unique Reflection File) Integration->Scaling Structure_Solution Structure Solution (Solve Phase Problem) Scaling->Structure_Solution Structure_Refinement Structure Refinement (Optimize Atomic Parameters) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Benzene-1,4-dicarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as Benzene-1,4-dicarbothioamide, necessitates a thorough understanding of potential hazards and the stringent application of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Understanding the Hazard: What is this compound?

This compound is an aromatic thioamide. While comprehensive toxicological data for this specific compound is not widely available, its structure suggests a combination of hazards associated with both benzene and thioamides. The European Chemicals Agency (ECHA) has classified this compound as toxic if swallowed[1]. Given the known properties of its parent compound, benzene, which is a recognized carcinogen, flammable, and an irritant, a conservative and cautious approach to handling is imperative[2][3][4][5].

Key Assumed Hazards:

  • Acute Oral Toxicity: Confirmed GHS classification H301: Toxic if swallowed[1].

  • Potential for Carcinogenicity: The presence of the benzene ring suggests a potential for carcinogenic effects, similar to benzene[2][3][4].

  • Skin and Eye Irritation: Aromatic compounds and thioamides can cause skin and eye irritation[2][3][4][6].

  • Inhalation Hazard: While not explicitly classified, the compound, if in powder form or aerosolized, could be harmful if inhaled.

The Core of Protection: A Multi-Layered PPE Approach

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure through all potential routes: dermal, ocular, and respiratory.

Hand Protection: The First Line of Defense

Given the potential for skin irritation and systemic toxicity upon absorption, selecting the correct gloves is critical.

  • Glove Type: Nitrile gloves are a suitable initial choice for handling many chemicals, including acids and bases[7][8]. However, for aromatic compounds, thicker, more resistant gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Protocol:

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears[9].

    • Donning: Ensure hands are clean and dry before donning gloves.

    • Double Gloving: For enhanced protection, especially when handling highly toxic substances, consider wearing two pairs of nitrile gloves.

    • Doffing: Remove gloves carefully to avoid contaminating your skin.

    • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement.

  • Chemical Apron: When transferring or using larger quantities of this compound, a chemically resistant apron should be worn over the lab coat[10].

  • Coveralls: For procedures with a high risk of splashing or aerosol generation, disposable coveralls are recommended[11].

Eye and Face Protection: Preventing Ocular Exposure
  • Safety Glasses: At a minimum, safety glasses with side shields must be worn.

  • Chemical Goggles: For any procedure with a risk of splashing, chemical splash goggles are mandatory[7].

  • Face Shield: When there is a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles for full-face protection[3].

Respiratory Protection: Guarding Against Inhalation

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[12]. If the potential for aerosolization exists and engineering controls are insufficient, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. FFP2 or FFP3 masks are also options to consider depending on the work environment[8][13].

  • Fit Testing: A proper fit test is essential to ensure the respirator provides a complete seal.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of your workflow.

Pre-Experiment Preparation
  • Review the SDS: Always read the Safety Data Sheet (SDS) before working with any new chemical[7].

  • Designate a Work Area: Clearly define the area where the compound will be handled.

  • Assemble all PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B Enter designated area C Weighing and Transfer B->C Proceed with caution D Reaction Setup C->D Careful transfer E Decontaminate Glassware D->E After reaction completion F Dispose of Waste E->F Segregate waste streams G Doff PPE F->G Final step

Caption: A streamlined workflow for safely handling this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations[5][10].

Waste StreamDisposal Container
Solid Waste (gloves, wipes, etc.)Labeled hazardous waste container
Liquid Waste (solvents, reaction mixtures)Labeled hazardous waste container
Sharps (needles, contaminated glassware)Puncture-resistant sharps container

Contaminated Clothing: Clothing that becomes contaminated should be removed immediately and disposed of as hazardous waste. Do not attempt to launder contaminated clothing[10].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6].

Conclusion: A Culture of Safety

The responsible use of novel compounds like this compound is paramount in the research environment. By adhering to these guidelines, researchers can protect themselves and their colleagues while advancing the frontiers of science. Remember, safety is not a checklist; it is a mindset.

References

  • NOVA Chemicals. (2024, July 18).
  • Carl ROTH.
  • Fisher Scientific.
  • Carl ROTH.
  • University of Michigan. Benzene - Environment, Health & Safety.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2018, November 7). Safety assessment of the substance Ln 1,4‐benzene dicarboxylic acid (with Ln = La, Eu, Gd, Tb)
  • Actylis Lab Solutions.
  • PubChem - NIH. This compound | C8H8N2S2 | CID 2795175.
  • PPE thanatopraxy - Protection & safety for professionals.
  • Airgas.
  • Chevron Phillips Chemical.
  • Occupational Safety and Health Administration (OSHA). 1910.1028 App B - Substance Technical Guidelines, Benzene.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • RadCare. (2025, March 30). How to Clean and Sanitize Thyroid Shields.
  • Handling Hazardous Chemicals In A Labor
  • Dhaal India.
  • Journal of Materials Chemistry A (RSC Publishing).
  • Health Care Technology. Personal Protective Equipment is PPE.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • EIHF Isofroid. PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.